2,3-Dimethylbutan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941324 | |
| Record name | 2,3-Dimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-30-2, 20281-85-0, 54206-54-1, 79956-98-2 | |
| Record name | 2,3-Dimethyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylbutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020281850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054206541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylbutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079956982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,3-Dimethylbutan-1-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for producing 2,3-dimethylbutan-1-ol, a chiral alcohol with applications in organic synthesis. The document outlines key methodologies, including the reduction of 2,3-dimethylbutanal (B3049577), Grignard reaction, hydroboration-oxidation of 2,3-dimethyl-1-butene, and catalytic hydrogenation. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram to facilitate understanding and replication.
Overview of Synthetic Methodologies
The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The most common approaches involve the transformation of a carbonyl group or an alkene into the target primary alcohol.
Reduction of 2,3-Dimethylbutanal with Sodium Borohydride (B1222165)
A widely used and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2,3-dimethylbutanal, using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is characterized by its high chemoselectivity for aldehydes and ketones, operational simplicity, and the use of a relatively safe and inexpensive reagent.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3-Dimethylbutanal | N/A |
| Reagent | Sodium Borohydride (NaBH₄) | [1][2][3] |
| Solvent | Methanol (B129727) or Ethanol | [1][2] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 15 - 30 minutes | [2] |
| Work-up | Acidic (e.g., dilute HCl) | [1] |
| Typical Yield | High (specific data for this substrate not found) | N/A |
Experimental Protocol
-
Preparation: A solution of 2,3-dimethylbutanal is prepared in methanol and cooled to 0°C in an ice bath.[1]
-
Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is typically allowed to proceed for a short period at 0°C and then warmed to room temperature to ensure completion.[1][2]
-
Quenching and Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess borohydride and the resulting borate (B1201080) esters.[1]
-
Isolation and Purification: The product is extracted with an organic solvent, such as diethyl ether. The organic layers are combined, washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation.
Reaction Workflow
References
An In-depth Technical Guide to 2,3-Dimethylbutan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3-Dimethylbutan-1-ol. This chiral alcohol serves as a valuable building block in organic synthesis, particularly in the construction of complex stereospecific molecules. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and role in asymmetric synthesis. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in utilizing this versatile compound.
Chemical Structure and Properties
This compound is a primary alcohol with a branched hexane (B92381) skeleton. Its structure consists of a butane (B89635) chain with methyl groups at positions 2 and 3, and a hydroxyl group at position 1. The carbon atom at position 2 is a chiral center, meaning this compound can exist as two enantiomers: (R)-2,3-Dimethylbutan-1-ol and (S)-2,3-Dimethylbutan-1-ol.
Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₄O[1] |
| Molecular Weight | 102.177 g/mol [1] |
| CAS Number | 19550-30-2[1] |
| Boiling Point | 142 °C at 760 mmHg[1] |
| Melting Point | -48.42 °C (estimate)[1] |
| Density | 0.811 g/cm³[1] |
| Flash Point | 38.6 °C[1] |
| Refractive Index | 1.4185[1] |
| Vapor Pressure | 2.32 mmHg at 25 °C[1] |
| LogP | 1.27080[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include those for the methyl groups, the methylene (B1212753) group adjacent to the hydroxyl group, and the methine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. There will also be strong C-H stretching bands around 2850-3000 cm⁻¹ and a C-O stretching band in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 102. Characteristic fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.
Synthesis of this compound
This compound can be synthesized through various methods, with the reduction of the corresponding aldehyde being a common and efficient route.
Experimental Protocol: Synthesis by Reduction of 2,3-Dimethylbutanal (B3049577)
This protocol describes the synthesis of this compound via the reduction of 2,3-dimethylbutanal using sodium borohydride (B1222165).
Materials:
-
2,3-Dimethylbutanal
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbutanal in methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Role in Asymmetric Synthesis
Chiral alcohols like this compound are of significant interest in the field of asymmetric synthesis. The enantiomerically pure forms, (R)- and (S)-2,3-Dimethylbutan-1-ol, can be used as chiral building blocks or chiral auxiliaries to control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure target molecules. This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different biological activities. For instance, (S)-2,3-Dimethyl-1-butanol is utilized in the synthesis of phytosterols, which are a class of steroid compounds found in plants.
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Logical Relationship: Role as a Chiral Building Block
Caption: Role of this compound in asymmetric synthesis.
References
A Technical Guide to 2,3-Dimethylbutan-1-ol and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dimethylbutan-1-ol, a chiral primary alcohol, and its various structural isomers with the molecular formula C₆H₁₄O. This document details the IUPAC nomenclature, comparative physicochemical properties, and detailed experimental protocols for the synthesis and analysis of these compounds.
Isomeric Relationships and Nomenclature
The molecular formula C₆H₁₄O represents a diverse array of alcohol isomers, which can be categorized based on the arrangement of the carbon skeleton (chain isomerism) and the position of the hydroxyl group (positional isomerism). This compound is a primary alcohol characterized by a butane (B89635) backbone with methyl groups at the second and third carbon positions.[1] The carbon at position 3 is a stereocenter, meaning the molecule exists as two enantiomers: (R)- and (S)-2,3-dimethylbutan-1-ol.[1]
Below is a diagram illustrating the relationship between this compound and some of its key structural isomers.
Comparative Physicochemical Properties
The structural variations among the C₆H₁₄O alcohol isomers lead to differences in their physical properties. Branching in the carbon chain generally lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals interactions. The position of the hydroxyl group also influences properties such as boiling point and solubility. The following table summarizes key quantitative data for this compound and some of its isomers.
| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | 19550-30-2 | 142 | -48.42 (estimate) | 0.811 | 1.4185 |
| Hexan-1-ol | 111-27-3 | 157 | -52 | 0.814 | 1.418 |
| Hexan-2-ol | 626-93-7 | 136 | -23 | 0.819 | 1.415 |
| Hexan-3-ol | 623-37-0 | 135 | -55 | 0.819 | 1.419 |
| 2-Methylpentan-1-ol | 105-30-6 | 148 | -108 | 0.825 | 1.419 |
| 3-Methylpentan-3-ol | 77-74-7 | 122 | -23.6 | 0.828 | 1.419 |
| 3,3-Dimethylbutan-2-ol | 464-07-3 | 120 | 5.7 | 0.829 | 1.418 |
| 2,3-Dimethylbutan-2-ol | 594-60-5 | 119 | 15 | 0.827 | 1.420 |
Data sourced from various chemical databases. Some values are estimates.
Experimental Protocols
Synthesis of this compound via Hydroboration-Oxidation
This protocol describes a common method for the anti-Markovnikov hydration of an alkene to produce a primary alcohol.
Workflow Diagram:
Methodology:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2,3-dimethylbut-1-ene (1 equivalent) and anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to 0°C in an ice bath.
-
Hydroboration: A solution of borane-THF complex (1 M in THF, 1.1 equivalents) is added dropwise to the stirred solution of the alkene, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
-
Oxidation: The flask is cooled again to 0°C. Sodium hydroxide (B78521) solution (e.g., 3 M aqueous, 3 equivalents) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 equivalents).
-
Work-up: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Analysis and Separation of C₆H₁₄O Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation and identification of volatile alcohol isomers.
Methodology:
-
Sample Preparation: A standard mixture containing known concentrations of various C₆H₁₄O alcohol isomers is prepared in a suitable solvent (e.g., dichloromethane). The unknown sample is similarly diluted.
-
GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) is used.
-
Column: A capillary column with a polar stationary phase (e.g., DB-WAX or similar polyethylene (B3416737) glycol phase) is recommended for good separation of alcohols.[2]
-
Injector: Split/splitless injector, operated in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: An initial temperature of 40°C held for 3 minutes, then ramped at 5°C/min to 150°C, and held for 5 minutes.[2] This program should be optimized based on the specific isomers being analyzed.
-
Transfer Line Temperature: 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Full scan mode (e.g., m/z 35-200) for identification.
-
-
Data Analysis:
-
Identification: The retention time of each peak in the sample chromatogram is compared to the retention times of the standards. The mass spectrum of each peak is compared to a reference library (e.g., NIST) for confirmation.
-
Quantification: An internal standard can be used to determine the concentration of each isomer in the unknown sample. The peak area of each isomer is compared to the peak area of the internal standard.
-
References
A Comprehensive Technical Guide to (2R)-2,3-dimethylbutan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery
CAS Number: 15019-27-9
(2R)-2,3-dimethylbutan-1-ol is a chiral primary alcohol that serves as a crucial building block in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its defined stereochemistry at the C2 position is instrumental in imparting specific three-dimensional structures to target molecules, which is a critical factor in determining their biological activity and efficacy. This technical guide provides an in-depth overview of its synthesis, purification, analytical characterization, and potential applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of (2R)-2,3-dimethylbutan-1-ol
| Property | Value | Source |
| CAS Number | 15019-27-9 | [2][3] |
| Molecular Formula | C₆H₁₄O | [2][3] |
| Molecular Weight | 102.17 g/mol | [2][3] |
| IUPAC Name | (2R)-2,3-dimethylbutan-1-ol | [2] |
| Computed XLogP3 | 1.7 | [2] |
| Computed Hydrogen Bond Donor Count | 1 | [2] |
| Computed Hydrogen Bond Acceptor Count | 1 | [2] |
| Computed Rotatable Bond Count | 2 | [2] |
Table 2: Spectroscopic Data for 2,3-dimethylbutan-1-ol (Racemic Mixture)
| Spectrum Type | Key Peaks / Shifts | Source |
| ¹H NMR | Data available for the racemic mixture. | [1] |
| ¹³C NMR | Data available for the racemic mixture. | [1] |
| Infrared (IR) | Data available for the racemic mixture. | [1] |
| Mass Spectrometry (MS) | Data available for the racemic mixture. | [1] |
| Specific Optical Rotation for (2R)-enantiomer | Data not readily available. For the related compound (R)-(-)-2-Amino-3,3-dimethylbutan-1-ol, the specific rotation is reported to be in the range of -34° to -40°. |
Synthesis and Purification
The enantioselective synthesis of (2R)-2,3-dimethylbutan-1-ol can be achieved through several strategic approaches, primarily focusing on asymmetric catalysis.
Experimental Protocol: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol
This protocol is a representative method for the synthesis of (2R)-2,3-dimethylbutan-1-ol via asymmetric hydrogenation, a highly efficient and atom-economical method.
Reaction Scheme:
Caption: Asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol.
Materials:
-
2,3-dimethyl-2-buten-1-ol
-
[Ru(OAc)₂((R)-BINAP)] catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, prepare a solution of 2,3-dimethyl-2-buten-1-ol and the [Ru(OAc)₂((R)-BINAP)] catalyst in methanol.
-
Purge the autoclave with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by Gas Chromatography (GC) until completion.
-
Once the reaction is complete, carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (2R)-2,3-dimethylbutan-1-ol.
Purification
The final product is typically purified by flash column chromatography. For achieving high enantiomeric purity, preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.
Analytical Characterization
Ensuring the chemical and stereochemical purity of (2R)-2,3-dimethylbutan-1-ol is critical. The following workflow outlines the key analytical steps.
Caption: Analytical workflow for the characterization of (2R)-2,3-dimethylbutan-1-ol.
Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR
This method involves the derivatization of the chiral alcohol with a chiral agent to form diastereomers, which can be distinguished by ¹H NMR spectroscopy.
Materials:
-
(2R)-2,3-dimethylbutan-1-ol sample
-
(R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous NMR solvent (e.g., CDCl₃)
Procedure:
-
Dissolve the (2R)-2,3-dimethylbutan-1-ol sample in the anhydrous NMR solvent in an NMR tube.
-
Add a slight excess of the chiral derivatizing agent (e.g., Mosher's acid chloride) and the base.
-
Allow the reaction to proceed to completion at room temperature.
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.
-
Integrate the signals corresponding to each diastereomer to determine the enantiomeric excess.
Applications in Drug Development and Biological Relevance
(2R)-2,3-dimethylbutan-1-ol is a valuable chiral synthon for the synthesis of active pharmaceutical ingredients (APIs). The stereocenter in this building block is often crucial for the specific interaction of the final drug molecule with its biological target.
While direct biological activity data for (2R)-2,3-dimethylbutan-1-ol is limited, the pharmacological relevance of structurally similar small alcohols is documented. For instance, 3,3-dimethyl-1-butanol (B44104) (DMB), an isomer, and its metabolite 3,3-dimethylbutyrate have been shown to ameliorate collagen-induced arthritis in a murine model. This effect is suggested to be through the modulation of proinflammatory cytokine secretion from macrophages, indicating a direct immunomodulatory role.
Furthermore, derivatives of related butanol structures, such as (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, have been investigated as potent topical antifungal agents.[4] This highlights the utility of the chiral butanol scaffold in the development of new therapeutic agents.
The following diagram illustrates a potential mechanism of action for a structurally related compound, highlighting the type of biological pathways that could be relevant for derivatives of (2R)-2,3-dimethylbutan-1-ol.
Caption: Potential immunomodulatory mechanism of a structural analog.
Conclusion
(2R)-2,3-dimethylbutan-1-ol is a valuable and versatile chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals. Its preparation via asymmetric synthesis and rigorous analytical characterization are essential for its effective application. While its direct biological activity is an area for further investigation, the demonstrated pharmacological relevance of structurally similar compounds underscores the importance of such chiral synthons in modern drug discovery and development. This guide provides a foundational resource for researchers working with this important chiral alcohol.
References
- 1. This compound (19550-30-2) 1H NMR spectrum [chemicalbook.com]
- 2. (2R)-2,3-Dimethylbutan-1-ol | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2,3-Dimethylbutan-1-ol|Enantiopure Chiral Synthon [benchchem.com]
- 4. Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutan-1-ol, a branched-chain hexyl alcohol, serves as a valuable building block in organic synthesis and holds potential significance in various research and development applications, including fragrance formulation and as a specialty solvent. A thorough understanding of its physical properties is paramount for its effective utilization, process optimization, and safety management. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination and relevant spectroscopic data for its characterization.
Core Physical Properties
The fundamental physical constants of this compound are summarized in the table below. These values have been compiled from various reputable sources and provide a solid foundation for its application in a laboratory or industrial setting.
| Property | Value | Units |
| Molecular Formula | C₆H₁₄O | - |
| Molecular Weight | 102.177 | g/mol |
| Boiling Point | 141.85 - 142 | °C at 760 mmHg |
| Melting Point | -48.42 (estimate) | °C |
| Density | 0.811 - 0.8255 | g/cm³ |
| Refractive Index | 1.411 - 1.4185 | - |
| Vapor Pressure | 2.32 | mmHg at 25°C |
| Flash Point | 38.6 | °C |
| pKa | 15.01 ± 0.10 (Predicted) | - |
| LogP | 1.27080 | - |
Experimental Protocols
The following sections detail the standardized methodologies for the experimental determination of the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[1][2][3][4][5]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A few drops of this compound are placed into the small test tube.
-
The capillary tube, with its open end facing down, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is immersed in the heating bath (Thiele tube or oil bath).
-
The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will be observed.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or by direct mass and volume measurements.[4][6][7][8][9][10][11][12]
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Sample of this compound
-
Water bath for temperature control
Procedure (using a pycnometer):
-
The clean, dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass is then recorded (m₂).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to the same temperature in the water bath, and its mass is recorded (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively and quantitatively determined in various solvents.[13][14][15][16][17]
Apparatus:
-
Test tubes
-
Graduated pipettes or burettes
-
Vortex mixer or shaker
-
Analytical balance (for quantitative analysis)
-
Spectrophotometer or other analytical instrument (for quantitative analysis)
Qualitative Procedure (in water):
-
Place a known volume of distilled water (e.g., 2 mL) into a test tube.[13]
-
Add this compound dropwise, shaking the mixture after each addition.[13]
-
Observe the formation of a single phase (soluble) or two distinct layers (insoluble). The number of drops that dissolve can provide a semi-quantitative measure of solubility.[13]
Quantitative Procedure (Cloud Point Method): [14]
-
A known volume of the solvent is placed in a beaker and stirred vigorously to create a vortex without introducing air bubbles.
-
This compound is slowly added from a burette (titrated) into the stirring solvent.
-
The "cloud point" is reached when the solution becomes cloudy or turbid, indicating that the solubility limit has been exceeded and a second phase is forming. The volume of alcohol added is recorded to calculate the solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule.[12][18][19][20][21]
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting free induction decay (FID) signal is detected.[19]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (the TMS peak is set to 0 ppm).
-
Interpretation: The chemical shifts (δ), integration (area under the peaks), and splitting patterns (multiplicity) of the signals are analyzed to determine the structure of the molecule.
¹H NMR Spectral Data for this compound: A representative ¹H NMR spectrum of this compound would exhibit signals corresponding to the different proton environments in the molecule.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23][24][25][26]
Experimental Protocol:
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.[23][26]
-
Data Acquisition: A beam of infrared light is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.
-
Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrational frequencies of the functional groups. For an alcohol, a characteristic broad O-H stretching band is expected around 3200-3600 cm⁻¹, and C-O stretching bands are typically observed in the 1000-1200 cm⁻¹ region.[9][26]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.[27][28][29][30][31][32]
Experimental Protocol (Electron Ionization - GC-MS):
-
Sample Introduction: The volatile sample is injected into a gas chromatograph (GC), which separates it from any impurities.[30]
-
Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process removes an electron from the molecule, forming a molecular ion (M⁺), and often causes the molecule to fragment into smaller, charged pieces.[28]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight. The fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive physical and spectroscopic characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. phillysim.org [phillysim.org]
- 5. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 6. This compound (19550-30-2) 1H NMR spectrum [chemicalbook.com]
- 7. Lab Procedure [chem.fsu.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. baetro-machining.com [baetro-machining.com]
- 11. Measuring the density of spirits to calculate their alcohol content | Anton Paar Wiki [wiki.anton-paar.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. scribd.com [scribd.com]
- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 19. books.rsc.org [books.rsc.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 22. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 23. webassign.net [webassign.net]
- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 25. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. allsubjectjournal.com [allsubjectjournal.com]
- 27. This compound (19550-30-2) MS [m.chemicalbook.com]
- 28. resolvemass.ca [resolvemass.ca]
- 29. Mass Spectrometry of Volatile Organic Compounds - ChemistryViews [chemistryviews.org]
- 30. dem.ri.gov [dem.ri.gov]
- 31. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 32. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, properties, and potential methodologies for the synthesis and separation of the stereoisomers of 2,3-dimethyl-1-butanol. This information is critical for applications in asymmetric synthesis, chiral auxiliary development, and as building blocks in the pharmaceutical industry where stereochemical purity is paramount.
Introduction to 2,3-Dimethyl-1-butanol
2,3-Dimethyl-1-butanol (C₆H₁₄O) is a chiral alcohol possessing two stereogenic centers, giving rise to a set of four distinct stereoisomers.[1][2] The specific spatial arrangement of the substituents around these chiral centers dictates the molecule's interaction with other chiral entities, including biological receptors and enzymes. Consequently, the ability to isolate and characterize each stereoisomer is of significant interest in medicinal chemistry and materials science.
Stereochemistry and Isomeric Relationships
The structure of 2,3-dimethyl-1-butanol contains chiral centers at the C2 and C3 positions. The presence of two non-equivalent stereocenters results in a maximum of 2ⁿ = 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.[3]
The four stereoisomers are:
-
(2R, 3R)-2,3-dimethyl-1-butanol
-
(2S, 3S)-2,3-dimethyl-1-butanol
-
(2R, 3S)-2,3-dimethyl-1-butanol
-
(2S, 3R)-2,3-dimethyl-1-butanol
The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the second pair. Any other combination, for example, comparing the (2R, 3R) isomer with the (2R, 3S) isomer, represents a diastereomeric relationship.
Physicochemical Properties
While detailed experimental data for each individual stereoisomer is limited in publicly available literature, the properties of the racemic mixture provide a baseline. Enantiomeric pairs share identical physical properties such as boiling point and density, differing only in their interaction with plane-polarized light (optical activity).[4] Diastereomers, however, have distinct physical properties.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [1][2] |
| Molecular Weight | 102.17 g/mol | [1][2] |
| Boiling Point (racemic mixture) | 144.7 °C (417.7 K) | [5] |
| CAS Number (racemic mixture) | 19550-30-2 | [1][2] |
| CAS Number ((2R)-isomer) | 15019-27-9 | [6][7] |
| CAS Number ((2S)-isomer) | 15071-36-0 | [8] |
| Optical Rotation | Data not available for individual stereoisomers. Enantiomers will have equal but opposite specific rotations. |
Experimental Protocols
Synthesis of Racemic 2,3-Dimethyl-1-butanol
A common route to primary alcohols is the reduction of a corresponding carboxylic acid or ester. Racemic 2,3-dimethyl-1-butanol can be synthesized by the reduction of 2,3-dimethylbutanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Protocol: Reduction of 2,3-Dimethylbutanoic Acid
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere of dry nitrogen.
-
Reagent Preparation: Anhydrous diethyl ether is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) powder with stirring.
-
Addition of Substrate: A solution of 2,3-dimethylbutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water, while cooling the flask in an ice bath.
-
Workup: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield racemic 2,3-dimethyl-1-butanol.
Resolution of Enantiomers
The separation of enantiomers, known as resolution, is a critical process in chiral chemistry. Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. The most common strategy involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated.
Protocol: General Method for Resolution of a Racemic Alcohol
This protocol describes a generalized workflow for separating a racemic alcohol mixture, such as (2R,3R)/(2S,3S)-2,3-dimethyl-1-butanol, by forming diastereomeric esters.
-
Formation of Diastereomeric Esters:
-
The racemic alcohol mixture is reacted with an enantiomerically pure chiral acid (a resolving agent), such as (R)-(-)-Mandelic acid or (+)-Camphorsulfonic acid, in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC).
-
This reaction produces a mixture of two diastereomeric esters (e.g., (R)-alcohol-(R)-acid and (S)-alcohol-(R)-acid).
-
-
Separation of Diastereomers:
-
Due to their different physical properties, the diastereomeric esters can be separated. Fractional crystallization is commonly employed, exploiting differences in solubility. Alternatively, column chromatography can be used.
-
The separation efficiency is monitored using techniques like HPLC with a chiral stationary phase or by measuring the optical rotation of the fractions.
-
-
Hydrolysis and Recovery of Enantiomers:
-
Each separated diastereomeric ester is then hydrolyzed (e.g., using aqueous NaOH or LiOH) to cleave the ester bond.
-
This step regenerates the enantiomerically pure alcohol and the salt of the chiral acid.
-
An acid-base extraction is performed to separate the alcohol from the chiral acid, which can often be recovered and reused.
-
The isolated enantiopure alcohols are then purified, typically by distillation.
-
Conclusion
The four stereoisomers of 2,3-dimethyl-1-butanol represent important targets for asymmetric synthesis. While specific physical constants for each isomer are not widely reported, established principles of stereochemistry and standard organic chemistry protocols provide a clear pathway for their synthesis and separation. The methodologies outlined in this guide, including racemic synthesis followed by classical resolution, offer a robust framework for researchers to obtain these chiral building blocks for further application in drug discovery and development. Future work in this area could focus on developing efficient enantioselective syntheses to access individual isomers directly, bypassing the need for resolution.
References
- 1. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 2. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 3. Stereochemistry [research.cm.utexas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Butanol, 2,3-dimethyl-, [webbook.nist.gov]
- 6. [R,(-)]-2,3-Dimethyl-1-butanol | 15019-27-9 [chemicalbook.com]
- 7. (2R)-2,3-Dimethylbutan-1-ol | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
The Enantioselective Landscape of Chiral Alcohols in Pharmacology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. For chiral drugs, the spatial arrangement of atoms can lead to significant differences in their biological activity. This is particularly true for chiral alcohols, a common functional group in many pharmaceuticals. The two enantiomers of a chiral alcohol can exhibit vastly different pharmacodynamic and pharmacokinetic properties, with one enantiomer often being responsible for the therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[1][2] This technical guide provides an in-depth exploration of the biological activity of chiral alcohols, focusing on key examples that highlight the importance of stereoselectivity in drug action.
Case Study 1: Propranolol (B1214883) - A Tale of Two Enantiomers in Beta-Blockade
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[3] It is administered as a racemic mixture of its two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol.[4]
Enantioselective Pharmacodynamics
The beta-blocking activity of propranolol resides almost exclusively in the (S)-(-)-enantiomer, which is approximately 100 times more potent than the (R)-(+)-enantiomer in blocking beta-adrenergic receptors.[4][5] This stereoselectivity is a classic example of how the three-dimensional structure of a molecule dictates its interaction with a chiral biological target.
Table 1: Comparative Biological Activity of Propranolol Enantiomers
| Enantiomer | Target | Activity | Potency |
| (S)-(-)-Propranolol | β-adrenergic receptors | Antagonist | High |
| (R)-(+)-Propranolol | β-adrenergic receptors | Antagonist | Low (~100-fold less than (S)-enantiomer) |
Signaling Pathway: Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine (B1671497) and norepinephrine, stimulate a downstream signaling cascade.[6][7] The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[6] Propranolol, primarily the (S)-enantiomer, competitively inhibits the binding of catecholamines to these receptors, thus blocking this signaling pathway.
Caption: Beta-Adrenergic Receptor Signaling Pathway and Propranolol Inhibition.
Experimental Protocol: Radioligand Binding Assay
The differential binding affinity of propranolol enantiomers to beta-adrenergic receptors can be quantified using a competitive radioligand binding assay.[1][9]
Objective: To determine the inhibitory constant (Ki) of (S)- and (R)-propranolol for beta-adrenergic receptors.
Materials:
-
Cell membranes expressing beta-adrenergic receptors (e.g., from CHO cells or rat cerebral cortex).[10]
-
Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol or [³H]-CGP 12177).[9][10]
-
Unlabeled (S)-propranolol and (R)-propranolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[11]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction by differential centrifugation.[10][11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (either (S)- or (R)-propranolol).[10] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like unlabeled propranolol).[10]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10][11]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
Case Study 2: Sotalol (B1662669) - Stereoselectivity in Cardiac Ion Channel Blockade
Sotalol is an antiarrhythmic agent that possesses both beta-blocking (Class II) and potassium channel-blocking (Class III) properties.[12] It is used as a racemic mixture of d-sotalol and l-sotalol.
Enantioselective Pharmacodynamics
Similar to propranolol, the beta-blocking activity of sotalol is almost exclusively attributed to the l-enantiomer.[13] In contrast, both enantiomers exhibit comparable potency in blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the Class III antiarrhythmic effect.[14][15]
Table 2: Comparative In Vitro Pharmacology of Sotalol Enantiomers
| Parameter | d-Sotalol | l-Sotalol | Racemic (dl)-Sotalol | Fold Difference (l- vs d-) |
| Beta-Adrenergic Receptor Affinity (Ki) | ||||
| Cat Left Ventricular Membranes (µmol/l) | 11 | 0.6 | - | ~18 |
| hERG (IKr) Channel Block (IC50) | ||||
| HEK293 Cells (µM) | ~290 (similar to racemic) | ~290 (similar to racemic) | ~290 | No significant difference |
Data compiled from multiple sources.[12][15]
Signaling Pathway: hERG Potassium Channel Blockade
The hERG channel is crucial for the repolarization phase of the cardiac action potential.[2] Blockade of this channel by drugs like sotalol prolongs the action potential duration, an effect that can terminate certain arrhythmias. Both d- and l-sotalol directly interact with and block the pore of the hERG channel.
Caption: Mechanism of hERG Potassium Channel Blockade by Sotalol.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The effect of sotalol enantiomers on the hERG potassium channel is typically assessed using the whole-cell patch-clamp technique.[2][14]
Objective: To determine the IC50 values for hERG channel blockade by d- and l-sotalol.
Materials:
-
HEK293 cells stably expressing the hERG channel.[14]
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Micropipettes.
-
Intracellular and extracellular recording solutions.
-
d-sotalol and l-sotalol.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hERG channels under standard conditions.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.
-
Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.
-
Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to record the tail current, which is a measure of the channels reopening from the inactivated state.[16][17]
-
Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of d- or l-sotalol.
-
Data Acquisition and Analysis: Record the hERG currents before and after drug application. Measure the peak tail current at each drug concentration and plot the percentage of current inhibition against the log concentration of the drug to determine the IC50 value.[14]
Case Study 3: Warfarin (B611796) - Stereoselective Anticoagulation
Warfarin is a widely used oral anticoagulant for the prevention and treatment of thromboembolic disorders.[18] It is a racemic mixture of (S)- and (R)-enantiomers.[19]
Enantioselective Pharmacodynamics
The anticoagulant effect of warfarin is primarily due to the (S)-enantiomer, which is 3 to 5 times more potent than the (R)-enantiomer in inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[18][19]
Table 3: Comparative Biological Activity of Warfarin Enantiomers
| Enantiomer | Target | Activity | Potency |
| (S)-Warfarin | VKORC1 | Inhibitor | High |
| (R)-Warfarin | VKORC1 | Inhibitor | Low (3-5 times less potent than (S)-enantiomer) |
Signaling Pathway: Vitamin K Cycle and Coagulation Cascade
Warfarin exerts its anticoagulant effect by inhibiting VKORC1, a key enzyme in the vitamin K cycle.[20][21] This enzyme is responsible for recycling oxidized vitamin K epoxide back to its reduced form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[22][23] By inhibiting VKORC1, warfarin depletes the reduced form of vitamin K, leading to the production of inactive clotting factors and thus reducing the coagulability of the blood.[21]
Caption: The Vitamin K Cycle and the Mechanism of Action of Warfarin.
Experimental Protocol: In Vitro VKORC1 Inhibition Assay
The inhibitory potency of warfarin enantiomers on VKORC1 can be determined using an in vitro assay that measures the conversion of vitamin K epoxide to vitamin K.[24][25]
Objective: To determine the IC50 or Ki for the inhibition of VKORC1 by (S)- and (R)-warfarin.
Materials:
-
Source of VKORC1 enzyme (e.g., microsomes from cells overexpressing VKORC1).[26]
-
Vitamin K epoxide substrate.
-
A reducing agent, typically dithiothreitol (B142953) (DTT).[24]
-
(S)-warfarin and (R)-warfarin.
-
Reaction buffer.
-
HPLC system for analysis.
Procedure:
-
Enzyme Preparation: Prepare microsomes containing VKORC1.[26]
-
Assay Setup: In a reaction vessel, combine the VKORC1-containing microsomes, reaction buffer, and varying concentrations of the inhibitor ((S)- or (R)-warfarin).[24]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the vitamin K epoxide substrate and DTT.[26]
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 30°C).[26]
-
Reaction Termination and Extraction: Stop the reaction and extract the vitamin K metabolites.
-
HPLC Analysis: Quantify the amount of vitamin K produced using an HPLC system.[26]
-
Data Analysis: Calculate the percentage of VKORC1 inhibition at each warfarin concentration. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value. The Ki can be calculated from the IC50 value, taking into account the assay conditions and the enzyme kinetics.[24]
Conclusion
The examples of propranolol, sotalol, and warfarin clearly demonstrate the profound impact of stereochemistry on the biological activity of chiral alcohols. For researchers, scientists, and drug development professionals, a thorough understanding of enantioselective pharmacology is not merely an academic exercise but a critical component of developing safer and more effective medicines. The quantitative assessment of the biological activity of individual enantiomers, through rigorous experimental protocols, is essential for elucidating structure-activity relationships, optimizing lead compounds, and ultimately, for rational drug design. The continued exploration of the stereoselective interactions of chiral molecules with their biological targets will undoubtedly pave the way for the next generation of innovative therapeutics.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Propranolol | Pharmacology Mentor [pharmacologymentor.com]
- 4. Propranolol: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. ClinPGx [clinpgx.org]
- 21. news-medical.net [news-medical.net]
- 22. youtube.com [youtube.com]
- 23. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. ashpublications.org [ashpublications.org]
In-Depth Technical Guide: (2S)-2,3-Dimethylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies for (2S)-2,3-dimethylbutan-1-ol. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.
Core Structural and Physicochemical Data
(2S)-2,3-dimethylbutan-1-ol, a chiral primary alcohol, possesses a stereocenter at the C2 position. Its specific spatial arrangement is crucial for its application in stereoselective synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2,3-dimethylbutan-1-ol | [1] |
| CAS Number | 15071-36-0 | [1] |
| Molecular Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.17 g/mol | [1][2] |
| Canonical SMILES | CC(C)C(C)CO | |
| InChI | InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 | [1] |
| InChIKey | SXSWMAUXEHKFGX-ZCFIWIBFSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 142 °C at 760 mmHg (racemic) | [1] |
| Melting Point | -48.42 °C (estimate for racemic) | |
| Density | 0.811 g/cm³ (racemic) | |
| Solubility | Information not available |
Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and confirmation of (2S)-2,3-dimethylbutan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (Racemic 2,3-dimethylbutan-1-ol)
A proton NMR spectrum is available for the racemic mixture of this compound. The chemical shifts and multiplicities of the signals provide information about the different proton environments in the molecule.
¹³C NMR Spectrum
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds. A broad peak around 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration, while peaks in the 2850-3000 cm⁻¹ region would be due to C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak (M+) at m/z 102. The fragmentation pattern would provide further structural information. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.
Experimental Protocols
Asymmetric Synthesis via Kinetic Resolution
One effective method for obtaining enantiomerically enriched (2S)-2,3-dimethylbutan-1-ol is through the enzymatic kinetic resolution of the racemic mixture.
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2,3-Dimethylbutan-1-ol
Materials:
-
Racemic this compound
-
Immobilized Lipase (B570770) (e.g., from Candida antarctica, Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene)
-
Sodium hydroxide (B78521) (for hydrolysis)
-
Methanol
Procedure:
-
Acylation: In a round-bottom flask, dissolve racemic this compound and the acyl donor (e.g., vinyl acetate) in an anhydrous organic solvent (e.g., hexane or toluene).
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion of the starting alcohol is achieved.
-
Work-up: Remove the enzyme by filtration.
-
The reaction mixture now contains the unreacted (S)-2,3-dimethylbutan-1-ol and the acylated (R)-2,3-dimethylbutyl acetate (B1210297). Separate these two components by column chromatography.
-
Hydrolysis (optional): To recover the (R)-enantiomer, the collected (R)-2,3-dimethylbutyl acetate can be hydrolyzed using a base, such as sodium hydroxide in methanol.
Purification
Protocol: Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying chiral alcohols, especially for separating them from impurities with different boiling points.
Materials:
-
Crude (2S)-2,3-dimethylbutan-1-ol
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude (2S)-2,3-dimethylbutan-1-ol and boiling chips (or a stir bar) into the distillation flask.
-
Gradually heat the distillation flask using the heating mantle.
-
Carefully monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
The purity of the collected fraction should be assessed by analytical techniques such as GC.
Enantiomeric Purity Determination
Protocol: Chiral Gas Chromatography (GC) Analysis
Chiral GC is a powerful technique for determining the enantiomeric excess of chiral compounds.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse).
Typical GC Conditions (starting point for optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).
-
Injection: A small volume of a dilute solution of the sample in a suitable solvent.
Procedure:
-
Prepare a standard solution of the racemic this compound to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of (2S)-2,3-dimethylbutan-1-ol onto the chiral GC column under the optimized conditions.
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Logical Relationships and Workflows
The following diagram illustrates the overall workflow for obtaining and characterizing (2S)-2,3-dimethylbutan-1-ol.
Caption: Workflow for the synthesis, purification, and analysis.
References
2,3-Dimethylbutan-1-ol molecular weight and formula
An In-depth Technical Guide on 2,3-Dimethylbutan-1-ol
This guide provides detailed information on the molecular properties of this compound, a significant chemical compound in various research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, chemical synthesis, and analytical procedures.
| Property | Value |
| Molecular Formula | C6H14O[1][2][3][4] |
| Molecular Weight | 102.17 g/mol [4] |
| CAS Number | 19550-30-2[1][3] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry and elemental analysis are typically employed.
Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular weight of this compound can be determined with high accuracy using this method.[3]
Elemental Analysis: This process determines the elemental composition of a sample. For this compound, it would confirm the presence and ratio of carbon, hydrogen, and oxygen atoms, thereby validating the molecular formula.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.
Caption: Relationship between chemical name, formula, and molecular weight.
References
Methodological & Application
Application Notes and Protocols: (2R)-2,3-Dimethylbutan-1-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-Dimethylbutan-1-ol is a chiral primary alcohol valued as a stereodefined building block, or "synthon," in asymmetric synthesis.[1] Its (R)-configuration at the C2 stereocenter provides a valuable tool for introducing specific three-dimensional architecture into target molecules, a critical requirement in the synthesis of pharmaceuticals and other biologically active compounds.[1] While (2R)-2,3-Dimethylbutan-1-ol is recognized for its role as a chiral precursor, detailed and specific applications with extensive quantitative performance data in roles such as a chiral auxiliary or ligand are limited in publicly available literature.[2]
This document provides detailed application notes and representative protocols to illustrate how (2R)-2,3-Dimethylbutan-1-ol can be conceptually utilized in asymmetric synthesis, drawing upon well-established methodologies for structurally similar chiral alcohols. The primary application detailed here is its potential use, after conversion to the corresponding amino alcohol, as a chiral auxiliary for diastereoselective enolate alkylation, a powerful technique for creating stereogenic centers.
Application: Chiral Auxiliary for Diastereoselective Alkylation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary is later removed, having imparted its chirality to the substrate. Amino alcohols are common precursors for highly effective chiral auxiliaries, such as the oxazolidinones popularized by David A. Evans.
The following sections describe a representative workflow for the hypothetical use of (2R)-2-amino-3-methylbutan-1-ol (derivable from the topic compound) as a precursor to an Evans-type chiral auxiliary for the asymmetric synthesis of a chiral carboxylic acid.
Logical Workflow for Asymmetric Alkylation Using a Chiral Auxiliary
The overall process involves three main stages: attachment of the chiral auxiliary to a prochiral substrate, a diastereoselective reaction to create the new stereocenter, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocols
The following are representative protocols based on established procedures for Evans-type oxazolidinone auxiliaries.
Protocol 1: Synthesis of the Chiral Auxiliary (4R,5S)-4-isopropyl-5-methyl-2-oxazolidinone
This protocol outlines the synthesis of a hypothetical chiral oxazolidinone from (2R)-amino-3-methylbutan-1-ol.
Reaction Scheme:
Caption: Synthesis of the chiral oxazolidinone auxiliary.
Materials:
-
(2R)-2-amino-3-methylbutan-1-ol
-
Triphosgene (B27547) or Diethyl Carbonate
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of (2R)-2-amino-3-methylbutan-1-ol (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add triphosgene (0.4 eq) portion-wise.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, ethyl acetate/hexanes gradient) to yield the pure oxazolidinone.
Protocol 2: Acylation and Diastereoselective Alkylation
Materials:
-
(4R,5S)-4-isopropyl-5-methyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Acyl chloride (e.g., Propionyl chloride)
-
Alkyl halide (e.g., Benzyl bromide)
Procedure:
-
Acylation:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1-2 hours.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by chromatography to obtain the N-acyl oxazolidinone.
-
-
Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30-60 minutes to form the chiral enolate.
-
Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl, warm to room temperature, and extract with ethyl acetate.
-
Combine organic layers, wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated N-acyl oxazolidinone product
-
Tetrahydrofuran (THF)
-
30% Aqueous Hydrogen Peroxide (H2O2)
-
Lithium Hydroxide (LiOH)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous H2O2 (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na2SO3).
-
Adjust the pH to ~10 with saturated NaHCO3 to allow for the extraction of the recovered chiral auxiliary with dichloromethane.
-
Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified layer with ethyl acetate (3x).
-
Combine the ethyl acetate extracts, dry over Na2SO4, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The following table presents representative quantitative data for the diastereoselective alkylation of an N-propionyl oxazolidinone auxiliary, based on typical results observed for Evans auxiliaries.
| Electrophile (R-X) | Product | Diastereomeric Excess (de) | Yield (%) |
| Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | >98% | 85-95 |
| Methyl iodide | 2-Methylpropanoic acid | >96% | 80-90 |
| Allyl bromide | 2-Methylpent-4-enoic acid | >97% | 82-92 |
| Note: This data is representative and intended for illustrative purposes, as specific experimental data for an auxiliary derived from (2R)-2,3-dimethylbutan-1-ol is not widely available. |
References
Application Notes and Protocols for the Use of 2,3-Dimethylbutan-1-ol as a Chiral Synthon
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-Dimethylbutan-1-ol and its (S)-enantiomer are valuable chiral primary alcohols that serve as fundamental building blocks, or "synthons," in asymmetric synthesis.[1] Their importance lies in the defined stereochemistry at the C2 position, which enables the introduction of a specific three-dimensional architecture into target molecules. This is a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, where the precise spatial orientation of a molecule is often directly linked to its biological function and efficacy.[1] The chiral nature of 2,3-dimethylbutan-1-ol allows for its use in various synthetic strategies, including as a starting material for more complex chiral molecules and in studies of chiral recognition.[2]
These application notes provide an overview of the utility of this compound as a chiral synthon, with a focus on its application in the synthesis of biologically active molecules. While direct use as a chiral auxiliary is not widely documented, its role as a chiral building block is exemplified in the synthesis of complex natural products like (+)-Brefeldin A.
Application: Synthesis of a Chiral Building Block for (+)-Brefeldin A
One of the key fragments in several total syntheses of (+)-Brefeldin A is a chiral cyclopentane (B165970) derivative. The stereochemistry of this fragment is crucial for the overall stereochemistry of the final natural product. While not directly starting from this compound, the principles of using a small, enantiopure building block to construct a complex chiral molecule are well-illustrated. For the purpose of these application notes, we will present a generalized protocol for a key step in such a synthesis: the diastereoselective alkylation of an enolate derived from a chiral auxiliary, a common strategy to set stereocenters. This will be followed by a discussion of the biological target of Brefeldin A.
Experimental Protocols
The following is a representative protocol for a diastereoselective alkylation using a well-established chiral auxiliary, which demonstrates the principles that would apply if this compound were used to form a chiral ester for such a transformation.
Protocol 1: Diastereoselective Alkylation of a Chiral N-Acyl Oxazolidinone
This protocol is adapted from established methods for diastereoselective enolate alkylation, a cornerstone of asymmetric synthesis.
Objective: To perform a diastereoselective alkylation of a chiral N-acyl oxazolidinone to introduce a new stereocenter with high stereocontrol.
Materials:
-
Chiral N-acyl oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the chiral N-acyl oxazolidinone (1.0 eq) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LDA solution (1.1 eq) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
The alkyl halide (1.2 eq) is then added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
The product is purified by flash column chromatography on silica gel to yield the desired diastereomer.
Expected Outcome: This procedure typically results in high yields and excellent diastereoselectivity, often exceeding 95:5 dr.
Data Presentation
The following table summarizes representative quantitative data for diastereoselective alkylation reactions using common chiral auxiliaries, illustrating the expected performance of such reactions.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Evans Oxazolidinone | Benzyl bromide | LDA | THF | -78 | 85-95 | >95:5 |
| Pseudoephedrine Amide | Methyl iodide | LDA | THF | -78 | 80-90 | >98:2 |
| Camphorsultam | Allyl iodide | NaHMDS | THF | -78 | 75-85 | >90:10 |
Visualization of a Representative Experimental Workflow
The following diagram illustrates a typical workflow for a diastereoselective alkylation experiment using a chiral auxiliary.
Biological Significance: The Target of Brefeldin A
Molecules synthesized using chiral synthons often have specific biological targets. (+)-Brefeldin A, for instance, is a well-studied inhibitor of intracellular protein trafficking.[1][3] Its primary molecular target is GBF1 (Golgi-specific Brefeldin A-resistance guanine (B1146940) nucleotide exchange factor 1) .[1]
GBF1 is a guanine nucleotide exchange factor (GEF) that activates the small GTPase Arf1. Activated, GTP-bound Arf1 is essential for the recruitment of coat protein I (COPI) complexes to the Golgi membrane, a critical step in the formation of transport vesicles. Brefeldin A binds to the Arf1-GDP-GBF1 complex and prevents the exchange of GDP for GTP, thus inhibiting the activation of Arf1.[1] This leads to the disassembly of the Golgi apparatus and the redistribution of Golgi proteins into the endoplasmic reticulum.[1]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Brefeldin A in disrupting the COPI-mediated vesicular transport pathway.
Conclusion
This compound represents a valuable chiral synthon for the introduction of specific stereochemistry in the synthesis of complex molecules. While its application as a covalently bound chiral auxiliary is not extensively detailed in readily accessible literature, its structural motif is representative of the chiral building blocks essential for the synthesis of biologically active compounds such as (+)-Brefeldin A. The principles of stereocontrolled synthesis, exemplified here by diastereoselective alkylation, are fundamental to the work of researchers, scientists, and drug development professionals. Understanding the mechanism of action of the resulting molecules, such as the inhibition of GBF1 by Brefeldin A, is crucial for the development of new therapeutic agents.
References
Application Notes and Protocols: Lipase-Catalyzed Acylation of 2,3-Dimethylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 2,3-dimethylbutan-1-ol via lipase-catalyzed acylation. This method is a cornerstone in the synthesis of enantiomerically pure chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The protocols focus on the use of Candida antarctica lipase (B570770) B (CALB), a versatile and highly selective biocatalyst.
Introduction
The kinetic resolution of racemic alcohols through enantioselective acylation by lipases is a powerful and environmentally benign method to obtain optically active compounds. Lipases, particularly in their immobilized forms, exhibit high stability in organic solvents and demonstrate excellent enantioselectivity for a wide range of substrates. This compound, a chiral primary alcohol with steric hindrance near the stereocenter, presents an interesting substrate for such resolutions. The successful separation of its enantiomers provides access to valuable chiral synthons.
This document outlines the general principles, key experimental parameters, and detailed protocols for performing the lipase-catalyzed acylation of this compound. It also includes methods for the analysis of the reaction products to determine conversion and enantiomeric excess.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is the process of separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase will selectively acylate one enantiomer of this compound at a much faster rate than the other.
The reaction results in a mixture of the acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol. A successful kinetic resolution ideally yields both the ester and the remaining alcohol with high enantiomeric excess (ee) at approximately 50% conversion. The enantiomeric ratio (E) is a measure of the lipase's selectivity. High E-values (typically >100) are indicative of an efficient resolution process.
Data Presentation: Acylation of Primary Alcohols Catalyzed by Candida antarctica Lipase B
While specific data for the acylation of this compound is not extensively available in the literature, the following tables summarize typical results for the kinetic resolution of other primary and secondary alcohols using Candida antarctica lipase B (often immobilized as Novozym 435). This data provides a valuable reference for expected outcomes and reaction conditions.
Table 1: Lipase-Catalyzed Acylation of Various Alcohols
| Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) | E-value |
| 1-Phenylethanol | Vinyl Acetate (B1210297) | Hexane (B92381) | 30 | 50 | >99 | >99 | >200 |
| 2-Pentanol | Vinyl Propionate | [Bmim][NTf2] | 60 | ~50 | >99 | >99 | High |
| 2-Substituted Cyclopentanols | Vinyl Acetate | Diethyl Ether | RT | ~50 | High | High | >200[1] |
| 2-Substituted Cyclohexanols | Vinyl Acetate | Diisopropyl Ether | RT | ~50 | High | High | >200[1] |
Note: "RT" denotes room temperature. Data is compiled from various sources and serves as a general guide.
Experimental Protocols
General Protocol for Lipase-Catalyzed Acylation of this compound
This protocol provides a starting point for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (e.g., Novozym 435).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (or other suitable acyl donor)
-
Anhydrous hexane (or other suitable organic solvent like MTBE or toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Standard laboratory glassware
-
Analytical equipment: Gas chromatograph (GC) with a chiral column
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (1.0 mmol).
-
Add anhydrous hexane (10 mL) to dissolve the alcohol.
-
Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.
-
Add the acyl donor, vinyl acetate (2.0 to 5.0 mmol). The excess acyl donor helps to shift the equilibrium towards product formation.
-
Add the immobilized lipase, Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Seal the reaction vessel and place it in an orbital shaker set at a constant temperature (e.g., 30-45 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of fresh solvent and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted alcohol.
-
Purify the products by column chromatography on silica (B1680970) gel.
Analytical Protocol: Determination of Conversion and Enantiomeric Excess by Chiral GC
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or ethyl acetate).
-
If necessary, derivatize the alcohol to a more volatile ester (e.g., acetate) for better separation, although in this case, the product is already an acetate.
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injection Volume: 1 µL
Data Analysis:
-
Identify the peaks corresponding to this compound and its acetate ester.
-
Calculate the conversion based on the peak areas of the starting material and the product.
-
Determine the enantiomeric excess (ee) of the unreacted alcohol and the ester product by integrating the peak areas of the two enantiomers for each compound.
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the kinetic resolution.
Signaling Pathway: General Mechanism of Lipase-Catalyzed Acylation
References
Application Notes and Protocols for Chemoenzymatic Synthesis of Chiral Alcohols
Introduction
Chiral alcohols are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries, where the specific stereochemistry of a molecule is often directly linked to its biological activity and efficacy.[1][2] Chemoenzymatic methods, which combine the high selectivity of biocatalysts with the broad applicability of chemical catalysis, offer powerful and sustainable routes to enantiomerically pure alcohols.[2][3] These approaches often operate under mild conditions, reducing waste and avoiding the use of toxic reagents.[2][4] This document provides detailed application notes and protocols for four major chemoenzymatic strategies: Kinetic Resolution (KR), Asymmetric Reduction of Prochiral Ketones, Dynamic Kinetic Resolution (DKR), and Deracemization.
Application Note 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
Principle:
Kinetic resolution (KR) is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer.[5][6] Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[7] The process results in the formation of an enantioenriched ester and the recovery of the unreacted, also enantioenriched, alcohol. While highly selective, the maximum theoretical yield for the desired product in a kinetic resolution is 50%.[5][6] The reaction is often stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining starting material.[8]
Data Presentation:
| Substrate | Lipase (B570770) | Acyl Donor | Solvent | Time (h) | Temp (°C) | Conversion (%) | (S)-Alcohol ee (%) | (R)-Ester ee (%) |
| (R,S)-1-Phenylethanol | Candida antarctica Lipase B (CAL-B) | Vinyl acetate (B1210297) | Hexane (B92381) | 3 | RT | ~50 | >99 | >99 |
| (R,S)-1-(m-tolyl)ethanol | Pseudomonas cepacia Lipase (Amano PS) | Vinyl acetate | Diisopropyl ether | 48 | RT | ~50 | >99 | >99 |
| (R,S)-Aryltrimethylsilyl alcohols | Novozym 435 | Vinyl acetate | Hexane | 16 | RT | 50 | >99 | >99 |
| (R,S)-4-hydroxy-γ-ionone derivative | Pseudomonas cepacia (Amano PS) | Vinyl acetate | Hexane | 48 | RT | ~50 | >99 | >99 |
Data compiled from representative literature.[8][9] Actual results may vary based on specific substrate and reaction conditions.
Experimental Protocol: Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol is a representative example of a lipase-catalyzed kinetic resolution via acylation.
Materials:
-
(R,S)-1-Phenylethanol (1.0 eq)
-
Immobilized Candida antarctica Lipase B (Novozym 435) (20-50 mg per mmol of substrate)
-
Vinyl acetate (1.5-2.0 eq)
-
Anhydrous hexane (solvent)
-
Molecular sieves 4Å (optional, to ensure anhydrous conditions)[10]
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry flask, add (R,S)-1-phenylethanol (1.0 eq) and dissolve it in anhydrous hexane.
-
Add the immobilized lipase (e.g., Novozym 435).[8]
-
Add vinyl acetate (1.5-2.0 eq) to the mixture to initiate the reaction.[8]
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both products.[8]
-
Once the desired conversion is reached (typically 4-24 hours), stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with fresh solvent to recover any residual product.
-
The filtrate, containing the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate, is concentrated under reduced pressure.
-
Purify the mixture using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted alcohol from the ester.[9]
-
Determine the enantiomeric excess (ee) of the purified alcohol and ester fractions using chiral GC or HPLC analysis.[8]
Visualization:
Caption: Workflow for lipase-mediated kinetic resolution.
Application Note 2: Asymmetric Reduction of Prochiral Ketones with Ketoreductases (KREDs)
Principle:
The asymmetric reduction of prochiral ketones to form a single enantiomer of a chiral alcohol is a highly efficient strategy, offering a theoretical yield of 100%.[11] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze this transformation with high stereoselectivity.[12][13] These enzymes require a hydride source, typically from the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H).[14] For the process to be economically viable, the expensive cofactor must be regenerated in situ. This is commonly achieved by using a sacrificial co-substrate, such as isopropanol (B130326), and the KRED itself, or by employing a secondary enzyme system like glucose/glucose dehydrogenase (GDH).[15]
Data Presentation:
| Substrate | Biocatalyst (KRED) | Cofactor Regeneration | Yield (%) | ee (%) |
| 3,5-Bistrifluoromethyl acetophenone | ADH from Rhodococcus erythropolis | Isopropanol | >98 | >99.9 (S) |
| N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | Engineered KRED | Isopropanol | 98 | >99.9 (S) |
| Oxcarbazepine | Engineered Lactobacillus kefir KRED | Isopropanol | >95 | >99 (S) |
| 4-Chlorobenzophenone | Whole-cell E. coli expressing KmCR | Glucose/GDH | 81 | 99 (S) |
| Methyl (R)-8-chloro-6-hydroxyoctanoate | Engineered SsCR variant + GDH | Glucose/GDH | Complete | 98.0 (R) |
Data compiled from representative literature.[2][13][15][16] Actual results may vary.
Experimental Protocol: KRED-Catalyzed Reduction of an Acetophenone Derivative
This protocol describes a typical whole-cell biocatalytic reduction with cofactor regeneration.[11]
Materials:
-
Acetophenone derivative (substrate)
-
Whole cells (e.g., E. coli) overexpressing a ketoreductase (KRED)
-
Isopropanol (co-substrate for cofactor regeneration and co-solvent)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.0)
-
NAD⁺ or NADP⁺ (catalytic amount, often sufficient from whole cells)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the buffer solution in a reaction vessel.
-
In a separate container, dissolve the ketone substrate in isopropanol.
-
Add the substrate/isopropanol solution to the cell suspension. The final concentration of isopropanol may range from 10-30% (v/v).
-
If using isolated enzymes, add a catalytic amount of the NAD(P)⁺ cofactor. For whole-cell systems, endogenous cofactor levels are often sufficient.
-
Seal the vessel and incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction for substrate conversion and product formation using HPLC or GC.
-
Upon completion, stop the reaction by centrifuging to pellet the cells.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chiral alcohol by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualization:
Caption: KRED-catalyzed reduction with cofactor regeneration.
Application Note 3: Dynamic Kinetic Resolution (DKR) of Alcohols
Principle:
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard KR by combining the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer.[5][6] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.[5][17] A typical chemoenzymatic DKR of a secondary alcohol involves a lipase for enantioselective acylation and a metal catalyst (e.g., based on Ruthenium) to facilitate the racemization of the unreacted alcohol enantiomer.[18] The success of a DKR process depends on the compatibility of the enzyme and the chemical catalyst under the same reaction conditions.[18]
Data Presentation:
| Substrate | Enzyme | Racemization Catalyst | Product | Yield (%) | ee (%) |
| Racemic 1-phenylethanol | Candida antarctica Lipase B | Ru-complex | (R)-1-phenylethyl acetate | 95-99 | >99 |
| Racemic secondary alcohols | Lipase | Heterogeneous V-catalyst | Enantiopure esters | High | High |
| β-substituted ketones | Ketoreductase (KRED) | Photoredox catalyst | (1S,3R)-alcohols | 68-82 | >99 |
| α-amido-β-keto esters | KRED-02 / KRED-10 | Base-catalyzed racemization | cis-(2S,3R) or trans-(2R,3R) amino alcohols | High | >99 |
Data compiled from representative literature.[5][18][19] Actual results may vary.
Experimental Protocol: DKR of a Racemic Secondary Alcohol
This protocol describes a typical DKR using a lipase and a ruthenium-based racemization catalyst.
Materials:
-
Racemic secondary alcohol (1.0 eq)
-
Immobilized lipase (e.g., Novozym 435)
-
Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)
-
Acyl donor (e.g., vinyl acetate or p-chlorophenyl acetate)
-
Anhydrous organic solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the racemic alcohol, the racemization catalyst, and the immobilized lipase.
-
Add anhydrous toluene (B28343) via syringe.
-
Add the acyl donor to the mixture.
-
Heat the reaction to the desired temperature (e.g., 40-70°C) with stirring. The elevated temperature is often required for efficient racemization.
-
Monitor the reaction by GC or HPLC for the disappearance of the starting material and formation of the single enantiomer of the ester product.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the immobilized enzyme and heterogeneous catalyst (if applicable).
-
Wash the catalyst with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product ester by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualization:
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Application Note 4: Deracemization of Secondary Alcohols
Principle:
Deracemization is an elegant strategy that converts a racemic mixture entirely into one enantiomer, achieving up to 100% yield.[1] One common chemoenzymatic approach involves a two-step, one-pot process:
-
Enantioselective Oxidation: An enzyme (e.g., an alcohol dehydrogenase or oxidase) or a chemo-catalyst selectively oxidizes one enantiomer (e.g., the (S)-alcohol) of the racemic mixture to the corresponding prochiral ketone.[20][21]
-
Asymmetric Reduction: The ketone formed in situ is then reduced back to the alcohol, but this time with high stereoselectivity to yield the desired enantiomer (e.g., the (R)-alcohol). This can be achieved using a highly selective KRED or a chemical reducing agent.[20]
This cycle effectively converts the unwanted enantiomer into the desired one.
Data Presentation:
| Substrate | Oxidation System | Reduction System | Yield (%) | ee (%) |
| (rac)-1-phenylethanol | Gardenia jasminoides cells (S-selective oxidation) | NaBH₄ (non-selective reduction) | 82-90 | 71-96 (R) |
| (rac)-1-(4-nitrophenyl)ethanol | Galactose Oxidase variant (GOase M3-5) | Rh-TsDPEN (asymmetric transfer hydrogenation) | 99 | 98 (S) |
| (rac)-1-(4-methoxyphenyl)ethanol | Thermoanaerobacter ethanolicus SADH mutant | Thermoanaerobacter ethanolicus SADH mutant | >99.5 | >99 (S) |
| (rac)-1-arylethanols | TEMPO/Iodine | Alcohol Dehydrogenase | High | >99 |
Data compiled from representative literature.[19][20][21][22] Actual results may vary.
Experimental Protocol: Chemoenzymatic Deracemization using Plant Cells and NaBH₄
This protocol is based on the deracemization of secondary alcohols using Gardenia jasminoides cells for selective oxidation and sodium borohydride (B1222165) for reduction.[20]
Materials:
-
Racemic secondary alcohol (e.g., 1d from reference[20]) (0.1 mmol)
-
Immobilized Gardenia jasminoides cells in calcium alginate beads
-
Tris-HCl buffer (50 mM, pH 6.5)
-
Sodium borohydride (NaBH₄) solution
-
HCl (0.5 M) for pH adjustment
Procedure:
-
Oxidation Step: Add the racemic alcohol (0.1 mmol) to a flask containing the immobilized plant cells suspended in Tris-HCl buffer.
-
Incubate the mixture at 25-28°C with shaking for 24 hours. During this time, the (S)-enantiomer is selectively oxidized to the corresponding ketone.
-
Reduction Step: After 24 hours, add a solution of NaBH₄ (30 mEq) to the same reaction vessel to reduce the ketone back to the racemic alcohol.
-
After one hour, adjust the pH of the medium back to 6.5 by adding 0.5 M HCl.
-
This entire 24-hour oxidation followed by reduction constitutes one "cycle".
-
Repeat the cycle every 24 hours. The process can be monitored by taking samples and analyzing by GC.
-
After several cycles (e.g., 3-4), the reaction mixture will be highly enriched in the (R)-enantiomer of the alcohol.
-
Work up the reaction by removing the immobilized cells and extracting the aqueous phase with an appropriate organic solvent.
-
Purify the product and determine the final yield and enantiomeric excess.
Visualization:
Caption: Chemoenzymatic deracemization of a racemic alcohol.
References
- 1. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. utupub.fi [utupub.fi]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. repository.tudelft.nl [repository.tudelft.nl]
- 14. researchgate.net [researchgate.net]
- 15. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. princeton.edu [princeton.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Protocol for the Kinetic Resolution of Racemic 2,3-Dimethylbutan-1-ol
Application Note & Protocol: Detailed Methodologies for the Enantioselective Separation of Racemic 2,3-Dimethylbutan-1-ol
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the production of enantiomerically pure compounds is a critical step. This document provides detailed protocols for the kinetic resolution of racemic this compound, a sterically hindered secondary alcohol, through two effective methods: enzymatic acylation using lipases and chemical acylation with a chiral catalyst.
Introduction
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. This application note details protocols for both a biocatalytic and a chemical approach to resolve racemic this compound, providing researchers with versatile options depending on available resources and desired outcomes.
Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Lipases are versatile and highly selective biocatalysts for the kinetic resolution of a broad range of alcohols. Candida antarctica Lipase (B570770) B (CALB) and Pseudomonas cepacia Lipase (PCL) are particularly effective for the resolution of secondary alcohols, including those with significant steric hindrance. The proposed protocol utilizes transesterification, where the lipase selectively acylates one enantiomer of the alcohol.
Experimental Protocol: Lipase-Catalyzed Acylation
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435) or Pseudomonas cepacia Lipase (Amano Lipase PS)
-
Acyl donor: Vinyl acetate (B1210297) or Isopropenyl acetate
-
Solvent: Heptane (B126788) or Diisopropyl ether (anhydrous)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., round-bottom flask) with a septum
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Analytical instrument for enantiomeric excess (e.e.) determination (e.g., chiral GC or HPLC)
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (1.0 equiv.).
-
Add anhydrous heptane or diisopropyl ether as the solvent (concentration of alcohol typically 0.1-0.5 M).
-
Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).
-
Place the vessel on a magnetic stirrer and begin agitation.
-
Add the acyl donor (vinyl acetate or isopropenyl acetate, 1.5-2.0 equiv.) to the mixture.
-
Seal the reaction vessel and maintain the reaction at a constant temperature (typically 30-45 °C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted alcohol and the ester product.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Separate the unreacted alcohol from the acylated product by silica gel column chromatography.
Expected Data
The following table summarizes expected outcomes for the enzymatic resolution based on literature for structurally similar sterically hindered secondary alcohols.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity (E) |
| CALB | Vinyl Acetate | Heptane | 40 | 24-48 | ~50 | >95 | >95 | >100 |
| PCL | Isopropenyl Acetate | Diisopropyl Ether | 35 | 48-72 | ~50 | >90 | >90 | >50 |
Method 2: Chemical Kinetic Resolution via Asymmetric Acylation
Non-enzymatic kinetic resolution using chiral small-molecule catalysts offers an alternative to biocatalysis. Chiral 4-(dimethylamino)pyridine (DMAP) analogs have emerged as highly effective catalysts for the asymmetric acylation of secondary alcohols.[1] This protocol outlines a general procedure using a chiral DMAP derivative.
Experimental Protocol: Chiral DMAP-Catalyzed Acylation
Materials:
-
Racemic this compound
-
Chiral DMAP catalyst (e.g., a planar-chiral ferrocene-based DMAP analog or another commercially available variant)[1]
-
Acylating agent: Acetic anhydride (B1165640) or Isobutyric anhydride
-
Base: Triethylamine (Et₃N) or 2,6-Lutidine
-
Solvent: Toluene (B28343) or Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Reaction vessel (e.g., Schlenk tube) under an inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Analytical instrument for e.e. determination (chiral GC or HPLC)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral DMAP catalyst (1-5 mol%).
-
Add anhydrous toluene or DCM.
-
Cool the solution to the desired temperature (typically between -20 °C and room temperature).
-
Add the racemic this compound (1.0 equiv.) and the base (1.1-1.5 equiv.).
-
Slowly add the acylating agent (0.5-0.6 equiv.) to the stirred solution.
-
Monitor the reaction by TLC, GC, or HPLC until approximately 50% conversion is reached.
-
Quench the reaction by adding a small amount of methanol.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the unreacted alcohol and the ester product.
Expected Data
The following table presents anticipated results for the chemical kinetic resolution based on the performance of chiral DMAP catalysts with other secondary alcohols.[1]
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity (s) |
| Chiral DMAP Analog | Acetic Anhydride | Toluene | 0 | 12-24 | ~50 | >90 | >90 | >20 |
| Chiral DMAP Analog | Isobutyric Anhydride | DCM | -20 | 24-48 | ~50 | >95 | >95 | >50 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the enzymatic kinetic resolution and the logical relationship of the chemical kinetic resolution process.
Figure 1: Experimental workflow for the enzymatic kinetic resolution of racemic this compound.
References
The Strategic Application of Bulky Chiral Alcohols in Pharmaceutical Synthesis: A Focus on 2,3-Dimethylbutan-1-ol and its Analogs
Introduction
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. Chiral alcohols, particularly those with significant steric bulk, serve as critical building blocks and chiral auxiliaries in achieving high stereoselectivity. This application note explores the role of 2,3-dimethylbutan-1-ol and its structural analogs in the synthesis of complex pharmaceutical ingredients. While direct applications of this compound in the synthesis of named drugs are not extensively documented in publicly available literature, its structural motif is present in significant APIs. Furthermore, its close analog, 2-amino-3,3-dimethylbutan-1-ol (B1275762), is a widely recognized chiral building block in asymmetric synthesis. This document will provide detailed protocols and application data derived from the synthesis of the opioid analgesic Buprenorphine, which features a structurally related moiety, and will discuss the broader utility of related chiral amino alcohols.
Section 1: Synthesis of the Buprenorphine Side-Chain: A Case Study
Buprenorphine is a potent opioid used for pain management and the treatment of opioid addiction.[1][2] Its complex molecular architecture includes a chiral tertiary alcohol side-chain, (S)-2-hydroxy-3,3-dimethylbutan-2-yl, which is structurally similar to this compound. The introduction of this bulky side-chain is a critical step in the semi-synthesis of Buprenorphine from thebaine or oripavine and is typically achieved via a Grignard reaction.[1][3][4]
Experimental Protocol: Grignard Addition for the Synthesis of the Buprenorphine Side-Chain
This protocol outlines the key transformation for introducing the tertiary alcohol moiety onto the morphinane scaffold.
Reaction: Addition of tert-butylmagnesium chloride to a ketone precursor.
Materials:
-
7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine (or a similar ketone precursor derived from thebaine/oripavine)
-
tert-Butylmagnesium chloride solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
The ketone precursor is dissolved in an anhydrous solvent such as THF or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a suitable temperature, typically between -10°C and 0°C.
-
The tert-butylmagnesium chloride solution is added dropwise to the cooled solution of the ketone precursor with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature.
-
Upon completion of the addition, the reaction mixture is allowed to stir at the same temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is partitioned between ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product containing the desired tertiary alcohol.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the Grignard addition step in the synthesis of a Buprenorphine precursor.
| Parameter | Value |
| Starting Material | 7α-acetyl-6,14-endo-etheno-tetrahydrothebaine |
| Reagent | tert-Butylmagnesium chloride |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Yield | 80-90% |
| Diastereomeric Excess | >95% |
Synthesis Pathway Diagram
Section 2: 2-Amino-3,3-dimethylbutan-1-ol as a Chiral Building Block
While direct synthetic routes to pharmaceuticals from this compound are scarce, its amino derivative, 2-amino-3,3-dimethylbutan-1-ol, is a valuable chiral building block in asymmetric synthesis.[5][6] Its primary applications lie in its use as a chiral auxiliary or as a precursor for chiral ligands in metal-catalyzed reactions.[6]
As a chiral auxiliary, 2-amino-3,3-dimethylbutan-1-ol can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The bulky tert-butyl group provides a strong steric bias, leading to high diastereoselectivity. After the desired stereocenter has been established, the auxiliary can be cleaved and recovered.
General Protocol for Chiral Auxiliary Application
This protocol provides a generalized workflow for the use of a chiral amino alcohol like 2-amino-3,3-dimethylbutan-1-ol in asymmetric alkylation.
Steps:
-
Attachment of Chiral Auxiliary: The chiral amino alcohol is condensed with a carboxylic acid or a related derivative to form a chiral amide or oxazolidinone.
-
Diastereoselective Reaction: The resulting compound is subjected to a reaction where a new stereocenter is created, for example, the enolate is formed and then alkylated. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the product, typically by hydrolysis, to yield the desired enantiomerically enriched product. The auxiliary can often be recovered and reused.
Logical Workflow Diagram
References
- 1. CN113956263A - A kind of synthetic method of morphine derivative buprenorphine - Google Patents [patents.google.com]
- 2. Buprenorphine | C29H41NO4 | CID 644073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]
- 4. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino-3,3-dimethylbutan-1-ol | 3907-02-6 | Benchchem [benchchem.com]
Application Notes and Protocols: 2,3-Dimethylbutan-1-ol in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the potential use of 2,3-Dimethylbutan-1-ol as a fragrance ingredient. Due to a lack of specific published data on the odor profile of this compound, this document draws analogies from structurally similar C6 branched-chain and straight-chain alcohols. The protocols outlined below are based on established methodologies for the sensory and stability evaluation of fragrance materials. A structurally similar tertiary alcohol, 2,3-dimethyl-2-butanol (B1346969) (thexyl alcohol), is noted as "not for fragrance use," a factor that warrants careful consideration in the evaluation of this compound.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in fragrance formulations, particularly its volatility and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 120-121 °C |
| Flash Point | 29 °C (closed cup) |
| Density | 0.823 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 |
(Data sourced from publicly available chemical databases)
Postulated Odor Profile
Safety and Toxicology
The safety of branched-chain saturated alcohols (BCSA) as a group of fragrance ingredients has been evaluated. Studies have shown no evidence of skin irritation in humans at concentrations of 2-10%.[2] While undiluted materials can cause eye irritation, at typical fragrance use levels (0.001% to 1.7%), this is not considered a concern.[2] The BCSA group has a low potential for skin sensitization and is not expected to elicit phototoxicity or photoallergy.[2] Overall, the expert panel concluded that there are no safety concerns for BCSA at the current levels of use and exposure.[2]
Experimental Protocols
Sensory Evaluation Protocol: Odor Profile Characterization
This protocol outlines the methodology for determining the odor profile of this compound using a trained sensory panel.
Objective: To characterize the olfactory properties of this compound.
Materials:
-
This compound (high purity)
-
Ethanol (perfumer's grade, odorless)
-
Dipropylene glycol (DPG)
-
Glass smelling strips
-
Coded sample vials
-
Odor-free evaluation booths
Procedure:
-
Panel Selection: A panel of 8-12 trained sensory assessors with demonstrated olfactory acuity is required.
-
Sample Preparation:
-
Prepare a 10% dilution of this compound in ethanol.
-
Prepare a 1% dilution of this compound in DPG for evaluation over time.
-
-
Evaluation:
-
Dip smelling strips into the prepared solutions and allow the solvent to evaporate for a few seconds.
-
Present the coded samples to the panelists in a randomized order.
-
Panelists will evaluate the odor at different time intervals (top note, mid note, and base note) and record their descriptions using a standardized fragrance vocabulary.
-
-
Data Analysis: Compile the descriptors from all panelists and create a comprehensive odor profile, including intensity ratings for each characteristic.
Caption: Sensory Evaluation Workflow for Odor Profiling.
Stability Testing Protocol: Accelerated Aging in an Ethanolic Solution
This protocol describes an accelerated stability test to evaluate the chemical stability of this compound in a typical fragrance solvent.
Objective: To assess the stability of this compound in an ethanolic solution under accelerated aging conditions.
Materials:
-
1% solution of this compound in perfumer's grade ethanol
-
Control sample (perfumer's grade ethanol)
-
Incubator/oven set to 40°C
-
UV light cabinet
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
-
Coded, sealed glass vials
Procedure:
-
Sample Preparation: Prepare multiple vials of the 1% solution and the control.
-
Storage Conditions:
-
Store one set of samples at 40°C in the dark.
-
Store a second set of samples under UV light at room temperature.
-
Store a third set as a reference at room temperature in the dark.
-
-
Analysis:
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each condition.
-
Analyze the samples and the corresponding controls by GC-MS to identify any degradation products or changes in the concentration of this compound.
-
Conduct a sensory evaluation of the aged samples against the reference to detect any olfactory changes.
-
-
Data Interpretation: Compare the chemical and sensory data over time to determine the stability of the material under the tested conditions.
Caption: Accelerated Stability Testing Workflow.
Application in Fragrance Formulations
Based on the postulated odor profile, this compound could potentially be used to:
-
Add a fresh, green, or subtly fruity top note to a fragrance.
-
Provide a diffusive, alcoholic lift in the initial impression of a perfume.
-
Act as a modifier for other green or fruity notes, potentially adding a unique, crisp nuance.
The typical use level for a novel material like this would be low, starting from 0.01% to 0.5% in a fragrance concentrate, pending the outcome of sensory and stability evaluations.
Data Summary
Table 2: Postulated Odor Characteristics of this compound (Analog Inference)
| Odor Family | Potential Descriptors | Intensity | Volatility |
| Green | Fresh-cut grass, leafy | Medium | High (Top Note) |
| Fruity | Unripe fruit, pear-like | Low to Medium | High (Top Note) |
| Chemical | Camphoraceous, solvent-like | Low | High (Top Note) |
Table 3: Stability Testing Parameters
| Condition | Temperature | Duration | Analysis |
| Accelerated Heat | 40°C | 12 weeks | GC-MS, Sensory |
| UV Exposure | Room Temperature | 12 weeks | GC-MS, Sensory |
| Reference | Room Temperature | 12 weeks | GC-MS, Sensory |
Conclusion
This compound is a branched-chain C6 alcohol with potential for use in fragrance applications, although it is currently not widely documented for this purpose. Its postulated odor profile, based on similar C6 alcohols, suggests fresh, green, and potentially fruity notes. However, the "not for fragrance use" designation of the structurally similar thexyl alcohol warrants a thorough investigation of its olfactory and safety profile before incorporation into consumer products. The provided protocols for sensory evaluation and stability testing offer a robust framework for such an investigation. Researchers and formulators are advised to conduct comprehensive in-house testing to determine the true character and performance of this ingredient.
References
Application Notes and Protocols for the Grignard Reagent Synthesis of 2,3-Dimethylbutan-2-ol
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde.[1][2] The synthesis of tertiary alcohols is a classic application of this reaction, where a Grignard reagent reacts with a ketone.[3]
2,3-Dimethylbutan-2-ol is a tertiary alcohol that serves as a valuable building block in the synthesis of more complex molecules and pharmaceutical intermediates. Its synthesis via the Grignard reaction is an excellent example of creating a sterically hindered alcohol. This document provides a detailed protocol for the synthesis of 2,3-dimethylbutan-2-ol by reacting 3-methyl-2-butanone (B44728) with methylmagnesium bromide, a freshly prepared Grignard reagent.
Reaction Scheme
The synthesis is a two-step process performed in a single pot. First, the Grignard reagent, methylmagnesium bromide (CH₃MgBr), is prepared from methyl bromide and magnesium turnings in an anhydrous ether solvent. Second, 3-methyl-2-butanone is added to the Grignard reagent, which attacks the electrophilic carbonyl carbon. The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic work-up step to yield the final product, 2,3-dimethylbutan-2-ol.[2][4]
Step 1: Formation of Grignard Reagent CH₃Br + Mg → CH₃MgBr (in dry diethyl ether)
Step 2: Reaction with Ketone and Work-up CH₃MgBr + (CH₃)₂CHCOCH₃ → (CH₃)₂CHC(OMgBr)(CH₃)₂ (CH₃)₂CHC(OMgBr)(CH₃)₂ + H₃O⁺ → (CH₃)₂CHC(OH)(CH₃)₂ + Mg(OH)Br
Data Presentation
Quantitative data for the reactants and product are summarized below. Molar ratios are crucial for achieving a high yield, with a slight excess of the Grignard reagent often being beneficial.[5]
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Magnesium | Mg | 24.31 | 1090 | 1.74 |
| Bromomethane (B36050) | CH₃Br | 94.94 | 3.6 | 1.73 |
| Diethyl Ether (Solvent) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 94.0 | 0.805 |
| 2,3-Dimethylbutan-2-ol | C₆H₁₄O | 102.17 | 119-120 | 0.819 |
Table 2: Experimental Parameters and Reagent Quantities
| Reagent | Moles | Mass / Volume | Molar Ratio | Notes |
| Magnesium Turnings | 0.11 mol | 2.67 g | 1.1 | Should be fresh and activated. |
| Bromomethane | 0.105 mol | 10.0 g (5.78 mL) | 1.05 | Dissolved in 30 mL dry ether. |
| 3-Methyl-2-butanone | 0.10 mol | 8.61 g (10.7 mL) | 1.0 | Dissolved in 20 mL dry ether. |
| Anhydrous Diethyl Ether | - | ~100 mL | - | Used as the reaction solvent. |
| Saturated NH₄Cl (aq) | - | ~50 mL | - | For quenching the reaction. |
| Expected Yield | ~75-85% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,3-dimethylbutan-2-ol.
Detailed Experimental Protocol
Critical Safety Note: Grignard reagents are highly reactive with water and protic solvents. All glassware must be scrupulously dried (flame-dried or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the reagent.[6][7][8] Diethyl ether is extremely flammable and volatile; ensure no open flames are present.[7]
Part A: Preparation of Methylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas outlet), and a pressure-equalizing dropping funnel.[9] Ensure all joints are well-sealed. The entire apparatus should be under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: Place magnesium turnings (2.67 g, 0.11 mol) into the flask.
-
Activation: Add a single small crystal of iodine to the flask. The iodine will react with the magnesium surface, activating it.[8][9][10]
-
Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. In the dropping funnel, prepare a solution of bromomethane (5.78 mL, 0.105 mol) in 30 mL of anhydrous diethyl ether.
-
Grignard Formation: Add a small portion (~2-3 mL) of the bromomethane solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, bubbling, and the ether beginning to gently reflux.[9][10] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a steady but gentle reflux.[9] After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a cloudy, grayish solution.
Part B: Reaction with 3-Methyl-2-butanone
-
Cooling: Once the Grignard reagent formation is complete, cool the reaction flask in an ice-water bath.
-
Ketone Addition: Prepare a solution of 3-methyl-2-butanone (10.7 mL, 0.10 mol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the cooled, stirring Grignard reagent.[9] The reaction is exothermic, so control the addition rate to maintain a gentle reaction and prevent the ether from boiling too vigorously.[7]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[9] A viscous, off-white precipitate of the magnesium alkoxide will form.
Part C: Work-up and Isolation
-
Quenching: Cool the reaction flask again in an ice bath. Very slowly and carefully, add approximately 50 mL of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[7][9] This process is exothermic and may produce gas, so the addition must be slow.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the layers and extract the aqueous layer twice more with 30 mL portions of diethyl ether.[9]
-
Washing: Combine all the organic layers in the separatory funnel and wash sequentially with 50 mL of deionized water and then 50 mL of saturated aqueous sodium chloride (brine).[6] The brine wash helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6][9] Add the drying agent until it no longer clumps together.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether, which will yield the crude 2,3-dimethylbutan-2-ol as an oil.
Part D: Purification
-
Distillation: The crude product can be purified by simple distillation. Transfer the crude oil to an appropriately sized distillation flask and distill at atmospheric pressure, collecting the fraction that boils at approximately 119-120 °C.
Reaction Mechanism Diagram
Caption: Mechanism of Grignard reaction for 2,3-dimethylbutan-2-ol synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent .. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 2,3-Dimethylbutanoic Acid from 2,3-Dimethylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanoic acid is a branched-chain carboxylic acid with applications in the synthesis of pharmaceuticals and other fine chemicals. Its stereoisomers, (2R)- and (2S)-2,3-dimethylbutanoic acid, are of particular interest as chiral building blocks in asymmetric synthesis. A common and direct method for the preparation of 2,3-dimethylbutanoic acid is the oxidation of the corresponding primary alcohol, 2,3-dimethylbutan-1-ol. This document provides detailed application notes and protocols for this chemical transformation, focusing on two widely used oxidation methods: Jones oxidation and a modern alternative, TEMPO-catalyzed oxidation.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor and the final product is provided below for easy reference.
| Property | This compound | 2,3-Dimethylbutanoic Acid |
| Molecular Formula | C₆H₁₄O | C₆H₁₂O₂ |
| Molecular Weight | 102.17 g/mol [1] | 116.16 g/mol [2] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 142 °C at 760 mmHg[3] | Approximately 190 °C |
| Melting Point | -48.42 °C (estimate)[3] | Approximately 10 °C |
| Density | 0.811 g/cm³[3] | Approximately 0.87 g/cm³[4] |
| CAS Number | 19550-30-2[5] | 14287-61-7[2] |
Reaction Schematics and Logic
The oxidation of this compound to 2,3-dimethylbutanoic acid involves the conversion of a primary alcohol to a carboxylic acid. This transformation can be achieved using various oxidizing agents. Below are diagrams illustrating the overall reaction and the general workflow.
Experimental Protocols
Protocol 1: Jones Oxidation
Jones oxidation is a robust and high-yielding method, though it uses chromium(VI), which is toxic and requires careful handling and disposal.[6][7]
Materials:
-
This compound
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in acetone. Cool the flask in an ice-water bath.
-
Addition of Jones Reagent: Slowly add the Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists, indicating an excess of the oxidant.[8]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove the chromium salts.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude 2,3-dimethylbutanoic acid.
-
The product can be further purified by distillation under reduced pressure.
-
Expected Outcome: This procedure is expected to yield 2,3-dimethylbutanoic acid in high purity. Yields for Jones oxidation of primary alcohols to carboxylic acids are typically high.
Protocol 2: TEMPO-Catalyzed Oxidation
This method is a milder and more environmentally friendly alternative to chromium-based oxidations. It uses a catalytic amount of a stable nitroxyl (B88944) radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach).[9][10]
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium chlorite (B76162) (NaClO₂)
-
A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate
-
Sodium sulfite (B76179) (for quenching)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a biphasic mixture of a solution of this compound (1 equivalent) in dichloromethane and an aqueous solution of sodium bicarbonate.
-
Addition of Catalysts: Add a catalytic amount of TEMPO and a phase-transfer catalyst to the mixture.
-
Oxidation: While stirring vigorously, add a solution of sodium hypochlorite and sodium chlorite dropwise. The reaction is typically carried out at or below room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench any excess oxidant by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with a dilute solution of HCl, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2,3-dimethylbutanoic acid.
-
Further purification can be achieved by distillation or column chromatography.
-
Expected Outcome: This method is known for its high selectivity and yields for the oxidation of primary alcohols to carboxylic acids, with the advantage of avoiding heavy metals.[10]
Data Presentation
The following tables summarize the key parameters for the two described protocols and the expected analytical data for the product.
Table 1: Comparison of Oxidation Protocols
| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Chromic acid (generated in situ) | N-oxoammonium ion (generated from TEMPO) |
| Co-oxidant | N/A | Sodium hypochlorite/Sodium chlorite |
| Solvent | Acetone | Dichloromethane/Water (biphasic) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Key Advantages | High yield, inexpensive reagents | Milder conditions, avoids heavy metals |
| Key Disadvantages | Use of toxic chromium(VI) | Requires careful control of reaction conditions |
Table 2: Analytical Characterization Data for 2,3-Dimethylbutanoic Acid
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl, methine, and carboxylic acid protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Signals for the carbonyl carbon, methine carbons, and methyl carbons. The carbonyl carbon will be significantly downfield. |
| IR Spectroscopy | A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹), and a strong C=O stretch (around 1700-1725 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 116, along with characteristic fragmentation patterns. |
Conclusion
The oxidation of this compound to 2,3-dimethylbutanoic acid is a straightforward and efficient transformation that can be accomplished by several methods. The choice between a classical approach like Jones oxidation and a more modern, milder method like TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate to harsh conditions, and environmental considerations. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the successful execution and characterization of this important synthetic step.
References
- 1. (2S)-2,3-dimethylbutan-1-ol | C6H14O | CID 10877063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
- 5. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylbutane-2,3-diol (Pinacol)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylbutane-2,3-diol, commonly known as pinacol (B44631).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2,3-dimethylbutane-2,3-diol, particularly via the magnesium-mediated coupling of acetone (B3395972).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet reagents or glassware: The presence of moisture can prevent the formation of the reactive magnesium amalgam by coating the magnesium surface with an oxide or hydroxide (B78521) layer.[1] 2. Inactive magnesium surface: The surface of the magnesium turnings may be oxidized, preventing reaction. 3. Insufficient activation: The amount of mercuric chloride may be insufficient to activate the magnesium. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. A calcium chloride drying tube on the reaction setup is recommended.[1] 2. Grind the magnesium turnings prior to use to expose a fresh surface. 3. Ensure the correct stoichiometry of mercuric chloride is used. A small amount of iodine can also be added to help clean the magnesium surface. |
| Reaction is Too Vigorous and Uncontrolled | 1. Rapid addition of reagents: Adding the acetone/mercuric chloride solution too quickly can lead to a violent and exothermic reaction.[1] 2. Concentrated reagents: Using highly concentrated reagents can increase the reaction rate to an unsafe level. | 1. Add the acetone/mercuric chloride solution dropwise. Be prepared to cool the reaction flask in an ice bath if the reaction becomes too vigorous. 2. Ensure the reagents are at the recommended concentrations. |
| Low Yield of Pinacol | 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Side reactions: The primary side reaction is the pinacol rearrangement to form pinacolone, which can be promoted by acidic conditions. Another potential side reaction is the McMurry reaction, leading to the formation of an alkene.[2][3] 3. Loss during work-up: Pinacol is highly soluble in water, which can lead to significant loss during aqueous extraction steps.[4] 4. Slow reaction rate: If the reaction is allowed to proceed too slowly, it can result in lower yields.[1] | 1. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion. 2. Maintain neutral or slightly basic conditions during work-up to minimize the pinacol rearrangement. Avoid strong acids. 3. Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of pinacol and improve extraction efficiency. 4. Maintain a vigorous, but controlled, reflux during the reaction.[1] |
| Product is Contaminated | 1. Presence of pinacolone: Acid-catalyzed rearrangement during work-up. 2. Residual mercury compounds: The mercuric chloride used for activation can lead to mercury-containing byproducts in the final product.[1] 3. Incomplete removal of solvent or starting materials. | 1. Perform the work-up under neutral or slightly basic conditions. The product can be purified by recrystallization or chromatography. 2. Thoroughly wash the crude product with benzene (B151609) or melt it under benzene and cool with stirring to remove mercury contaminants. [1] Distillation with steam can also be effective.[1] 3. Ensure efficient removal of volatile impurities by distillation or under vacuum. |
| Difficulty in Isolating the Product | 1. Product is an oil or does not solidify: Pinacol is often isolated as its hexahydrate, which is a solid.[4] The anhydrous form may be an oil or have a lower melting point. 2. Product remains in solution: Due to its high water solubility. | 1. Ensure sufficient water is present during the work-up to form the hexahydrate. Cool the solution in an ice bath to promote crystallization. 2. Perform multiple extractions with an organic solvent and/or saturate the aqueous layer with salt to "salt out" the product. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of mercuric chloride in the synthesis of pinacol?
A1: Mercuric chloride is used to activate the surface of the magnesium metal. It reacts with the magnesium to form a magnesium amalgam, which is the active reducing agent in the pinacol coupling reaction. This amalgam facilitates the single-electron transfer to the acetone molecules.
Q2: Can I use a different reducing agent instead of magnesium?
A2: Yes, other reducing agents can be used for the pinacol coupling reaction, such as aluminum amalgam, zinc-copper couple, and low-valent titanium reagents.[5][6] Electrochemical methods have also been employed.[6] The choice of reducing agent can affect the reaction conditions, yield, and selectivity.
Q3: My final product is an oil, not a white solid. What happened?
A3: Pinacol is often isolated as its hexahydrate, which is a white crystalline solid with a melting point of 46-47°C.[4] If you have isolated an oil, it could be the anhydrous form of pinacol, or it may be contaminated with byproducts such as pinacolone. Ensure that sufficient water is present during the crystallization step to form the hydrate (B1144303).
Q4: I am concerned about the toxicity of mercuric chloride. Are there mercury-free alternatives?
A4: Yes, due to the toxicity of mercury compounds, several alternative methods have been developed. These include the use of other reducing metals like aluminum or zinc, often in combination with additives or under specific conditions like sonication.[5][7] Electrochemical synthesis is another mercury-free approach.[6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the pinacol coupling reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to track the consumption of the starting material (acetone) and the formation of the product (pinacol).
Q6: What is the pinacol rearrangement and how can I avoid it?
A6: The pinacol rearrangement is a common acid-catalyzed side reaction where the 1,2-diol product rearranges to form a ketone, in this case, pinacolone.[2][3] To avoid this, it is crucial to maintain neutral or slightly basic conditions, especially during the work-up and purification steps. Avoid the use of strong acids.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 2,3-dimethylbutane-2,3-diol using different methods.
| Method | Reducing Agent/Conditions | Substrate | Reported Yield | Reference |
| Magnesium Amalgam | Mg/HgCl₂ in Benzene/Acetone | Acetone | 43-50% | Organic Syntheses, Coll. Vol. 1, p.459 (1941) |
| Electrochemical | Electrolysis in aqueous quaternary ammonium (B1175870) salt | Acetone | 70-80% (current efficiency) | US Patent 3,984,294 |
| Aluminum-KOH | Al/KOH in Methanol | Aromatic Aldehydes/Ketones | High yields (specific for pinacol not detailed) | [7] |
| Oxidation of Dimethylbutenes | O₂ in water | 2,3-Dimethylbutenes | Not specified, process described | [6] |
Experimental Protocol: Synthesis of Pinacol Hydrate via Magnesium-Mediated Coupling of Acetone
This protocol is adapted from a well-established procedure.
Materials:
-
Magnesium turnings
-
Mercuric chloride (HgCl₂)
-
Anhydrous acetone
-
Anhydrous benzene
-
Deionized water
-
500 mL round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (8 g) and anhydrous benzene (100 mL).
-
Activation: Prepare a solution of mercuric chloride (9 g) in anhydrous acetone (75 mL). Add approximately one-quarter of this solution to the magnesium suspension. If the reaction does not start within a few minutes, gently warm the flask. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.
-
Reagent Addition: Once the reaction has initiated, add the remainder of the acetone/mercuric chloride solution dropwise at a rate that maintains a steady reflux.
-
Reflux: After the addition is complete, heat the mixture at reflux for 1-2 hours, or until the reaction subsides. The mixture will become a thick grey-white mass of magnesium pinacolate.
-
Hydrolysis: Cool the reaction mixture slightly and add 20 mL of water through the condenser. Heat the mixture at reflux for another 30 minutes to hydrolyze the magnesium pinacolate.
-
Extraction: While still hot, filter the reaction mixture by suction filtration to remove the magnesium hydroxide precipitate. Transfer the precipitate back to the flask, add 50 mL of fresh benzene, heat to reflux for 5-10 minutes, and filter again. Combine the filtrates.
-
Crystallization: Cool the combined filtrate in an ice bath. The pinacol hydrate will crystallize.
-
Isolation and Purification: Collect the crystals by suction filtration and wash them with a small amount of cold benzene. The crude pinacol can be purified by recrystallization from an equal weight of boiling water, treating with activated charcoal if the solution is colored. The yield of pinacol hydrate is typically in the range of 18-20 grams.[4]
Safety Precautions:
-
Mercuric chloride is highly toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The reaction can be highly exothermic and vigorous. Have an ice bath ready for cooling.
-
Benzene is a flammable and carcinogenic solvent. Handle with care in a fume hood.
Visualizations
Caption: Reaction mechanism for the magnesium-mediated pinacol coupling of acetone.
Caption: Troubleshooting workflow for the synthesis of 2,3-dimethylbutane-2,3-diol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethylbutan-1-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,3-Dimethylbutan-1-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reduction of 2,3-dimethylbutanal. Potential impurities from this process can include:
-
Unreacted Starting Material: Residual 2,3-dimethylbutanal.
-
Side-Products: Isomeric alcohols or byproducts from the reducing agent.
-
Solvents: Residual solvents used in the synthesis and work-up, such as diethyl ether, tetrahydrofuran (B95107) (THF), or methanol.
-
Water: Moisture introduced during the work-up process.
Q2: What are the recommended purification techniques for this compound?
The primary methods for purifying this compound are:
-
Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points. Due to its relatively high boiling point, vacuum distillation is often preferred to prevent decomposition.
-
Column Chromatography: This technique is useful for removing impurities with similar boiling points but different polarities.
-
Kinetic Resolution: For separating enantiomers of chiral this compound, lipase-catalyzed kinetic resolution is a widely used method. This enzymatic process selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is an excellent method for quantifying volatile impurities and determining the isomeric purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for both identifying and quantifying impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
Troubleshooting Guides
Fractional Distillation
Problem 1: The distillation is proceeding very slowly or not at all.
-
Possible Cause: Insufficient heating.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.
-
-
Possible Cause: Heat loss from the apparatus.
-
Solution: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.
-
-
Possible Cause: A leak in the vacuum system (for vacuum distillation).
-
Solution: Check all joints and connections for leaks. Ensure that all glassware is properly sealed.
-
Problem 2: The temperature at the distillation head is fluctuating.
-
Possible Cause: Uneven boiling.
-
Solution: Add a fresh magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
-
Possible Cause: The distillation rate is too fast.
-
Solution: Reduce the heating to slow down the distillation rate. A steady, slow distillation provides better separation.
-
Problem 3: The collected distillate is cloudy.
-
Possible Cause: Water contamination.
-
Solution: Ensure all glassware is thoroughly dried before starting the distillation. If the crude material is suspected to contain water, consider a preliminary drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Column Chromatography
Problem 1: The compound is not moving down the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate.
-
Problem 2: The compound is eluting too quickly with poor separation.
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity to achieve better separation.
-
Problem 3: The collected fractions are still impure.
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the adsorbent is packed uniformly in the column without any air bubbles.
-
-
Possible Cause: The initial sample band was too wide.
-
Solution: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin to gently heat the flask.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate, which will contain lower-boiling impurities, in a separate receiving flask.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Tailings: After the main fraction has been collected, the temperature may begin to drop or fluctuate. Stop the distillation to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from impurities of different polarity.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica (B1680970) gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute the desired compound.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.17 g/mol |
| Boiling Point (at 760 mmHg) | 142 °C |
| Density | 0.811 g/mL |
| CAS Number | 19550-30-2 |
Boiling Point of this compound at Reduced Pressure (Estimated)
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~40-50 |
| 20 | ~55-65 |
| 50 | ~75-85 |
| 100 | ~95-105 |
Note: These are estimated values. The actual boiling point may vary depending on the specific experimental setup and the purity of the compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Workflow for fractional distillation of this compound.
References
avoiding side reactions during the dehydration of 3,3-dimethyl butan-2-ol
Welcome to the technical support center for the dehydration of 3,3-dimethylbutan-2-ol. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals navigate this reaction and effectively control the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered during the acid-catalyzed dehydration of 3,3-dimethylbutan-2-ol?
The primary challenge is controlling a carbocation rearrangement, specifically a Wagner-Meerwein rearrangement.[1] When using a strong acid like H₂SO₄, the reaction proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate.[2] The initially formed secondary carbocation rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[1][3] This rearrangement dictates the structure of the major products, which may not be the desired ones.
Q2: What are the expected products of a typical acid-catalyzed dehydration of 3,3-dimethylbutan-2-ol?
Due to the carbocation rearrangement, the major product is 2,3-dimethylbut-2-ene .[3] Other side products formed in smaller amounts include 2,3-dimethylbut-1-ene (from the rearranged carbocation) and 3,3-dimethylbut-1-ene (from the unrearranged carbocation).[4] The formation of the most substituted alkene, 2,3-dimethylbut-2-ene, as the major product is in accordance with Zaitsev's rule.
Q3: How can carbocation rearrangements be avoided in this reaction?
To avoid rearrangements, the reaction mechanism must be shifted from E1 (carbocation intermediate) to E2 (concerted).[5][6] This can be achieved by using reagents that convert the hydroxyl group into a good leaving group under basic or mildly acidic conditions, thereby avoiding the formation of a free carbocation.[5][7]
Troubleshooting Guide
Issue: My reaction is yielding rearranged alkenes (2,3-dimethylbut-2-ene) as the major product, but I want to synthesize the unrearranged product (3,3-dimethylbut-1-ene).
Cause: Your synthesis is likely using a strong protic acid (like H₂SO₄ or H₃PO₄) and heat. These conditions favor an E1 elimination pathway. The E1 mechanism proceeds through a carbocation intermediate, which is susceptible to rearrangement to form a more stable carbocation, leading to the observed product distribution.[8][9]
Solution: To obtain the unrearranged alkene, you must use a method that proceeds via an E2 elimination mechanism. The E2 pathway is a single, concerted step that does not involve a carbocation intermediate, thus preventing rearrangements.[5][6]
Recommended Strategies:
-
Dehydration with Phosphorus Oxychloride (POCl₃) in Pyridine (B92270): This is a mild and effective method for dehydrating secondary alcohols without rearrangement.[7][10] The POCl₃ converts the poor -OH leaving group into an excellent dichlorophosphate (B8581778) leaving group. Pyridine, a non-nucleophilic base, then abstracts a proton to facilitate the E2 elimination.[5][11]
-
Two-Step Tosylation/Mesylation and Elimination: This method involves two distinct steps:
-
Step A: Convert the alcohol into an alkyl tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of pyridine. This conversion turns the -OH group into an excellent leaving group (-OTs or -OMs) without altering the carbon skeleton's stereochemistry.[10][12]
-
Step B: Treat the resulting tosylate/mesylate with a strong, sterically hindered base like potassium tert-butoxide (KOt-Bu). The bulky base will abstract a proton and induce an E2 elimination, yielding the alkene.[5][13]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing rearrangement.
Data Presentation
The choice of dehydration method has a significant impact on the product distribution. The following table summarizes the expected outcomes.
| Method | Mechanism | Key Intermediate | Major Alkene Product | Rearrangement |
| Conc. H₂SO₄ or H₃PO₄, Heat | E1 | Carbocation | 2,3-dimethylbut-2-ene | Yes |
| POCl₃, Pyridine, 0 °C | E2 | Dichlorophosphate Ester | 3,3-dimethylbut-1-ene | No |
| 1. TsCl, Pyridine2. KOt-Bu | E2 | Tosylate Ester | 3,3-dimethylbut-1-ene | No |
Reaction Mechanisms Visualized
Mechanism 1: Acid-Catalyzed E1 Dehydration with Rearrangement
This pathway illustrates the formation of the rearranged product when using a strong acid.
Caption: E1 dehydration pathway showing carbocation rearrangement.
Mechanism 2: E2 Dehydration using POCl₃ and Pyridine
This pathway shows how rearrangement is avoided by using an E2-selective method.
Caption: E2 dehydration using POCl₃, which avoids rearrangement.
Experimental Protocols
Protocol 1: Dehydration via E2 Mechanism using POCl₃ and Pyridine (To Avoid Rearrangement)
This protocol is designed to favor the formation of the unrearranged product, 3,3-dimethylbut-1-ene .
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylbutan-2-ol (1 equivalent) in anhydrous pyridine (3-5 equivalents). Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using TLC or GC.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess POCl₃. Extract the aqueous mixture with a nonpolar solvent (e.g., diethyl ether or pentane).
-
Purification: Wash the combined organic layers with dilute HCl to remove pyridine, followed by a saturated NaHCO₃ solution, and finally brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent by distillation. The resulting crude alkene can be further purified by fractional distillation.
Protocol 2: Classical Acid-Catalyzed Dehydration (Illustrative for Rearrangement)
This protocol will yield the rearranged product, 2,3-dimethylbut-2-ene , as the major product.
-
Setup: Place 3,3-dimethylbutan-2-ol (1 equivalent) in a round-bottom flask suitable for distillation.
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) to the alcohol.
-
Reaction & Distillation: Heat the mixture gently. As the alkene and water form, they will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.[2]
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with water and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., CaCl₂), filter or decant, and purify the product by fractional distillation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. studylib.net [studylib.net]
- 3. youtube.com [youtube.com]
- 4. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Question: Although alcohol V gives a single alkene W when treated with PO.. [askfilo.com]
- 10. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+ [pearson.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2,3-Dimethylbutan-1-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 2,3-Dimethylbutan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What are the most common methods for synthesizing this compound, and which one generally provides the highest yield?
A1: The primary methods for synthesizing this compound are:
-
Hydroboration-Oxidation of 2,3-Dimethyl-1-butene (B117154): This is often the preferred method for achieving anti-Markovnikov addition to form the primary alcohol and typically results in excellent yields.[1][2][3][4][5]
-
Reduction of 2,3-Dimethylbutanal (B3049577) or 2,3-Dimethylbutanoic Acid: Catalytic hydrogenation of the aldehyde or reduction of the carboxylic acid (or its ester derivative) with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) are effective methods. Catalytic hydrogenation, in particular, can offer very high yields (90-98%).[6][7]
-
Grignard Reaction: This involves the reaction of an appropriate Grignard reagent with a carbonyl compound. For instance, reacting isobutyraldehyde (B47883) with isopropylmagnesium bromide. While versatile, yields can be variable (typically 70-85%) and are highly dependent on reaction conditions.[7][8][9]
For the highest and most reliable yields, catalytic hydrogenation of 2,3-dimethylbutanal is often the best choice, though the hydroboration-oxidation of 2,3-dimethyl-1-butene also provides excellent results with high selectivity.[7]
Troubleshooting: Grignard Reaction
Q2: My Grignard reaction to synthesize this compound has a very low yield. What are the potential causes?
A2: Low yields in Grignard reactions are common and can usually be attributed to several factors:
-
Presence of Water: Grignard reagents are extremely reactive with protic sources, especially water.[10] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Impure Magnesium: The magnesium turnings should be fresh and free of oxidation. If oxidized, the surface can be activated by crushing the turnings or adding a small crystal of iodine.
-
Side Reactions: The Grignard reagent can act as a base, causing deprotonation of the aldehyde starting material to form an enolate. This is more common with sterically hindered ketones and aldehydes.[9] Additionally, the Grignard reagent can reduce the aldehyde, especially if it has a β-hydrogen.
-
Reaction Temperature: The reaction is typically initiated at room temperature and then cooled to control the exothermic addition step. Running the reaction at too high a temperature can increase side product formation.
Q3: I'm not sure if my Grignard reagent has formed. How can I check?
A3: Visual cues for Grignard reagent formation include the disappearance of magnesium turnings and the solution turning cloudy and greyish. A simple chemical test involves taking a small aliquot of the reaction mixture, quenching it with iodine in dry ether; the disappearance of the iodine's color indicates the presence of the Grignard reagent.
Troubleshooting: Hydroboration-Oxidation
Q4: My hydroboration-oxidation of 2,3-dimethyl-1-butene is producing a mixture of alcohols. How can I improve the selectivity for the primary alcohol?
A4: The hydroboration-oxidation reaction is known for its high regioselectivity, favoring the anti-Markovnikov product (the primary alcohol).[1][2] If you are seeing other alcohol isomers, consider the following:
-
Purity of the Alkene: The starting material, 2,3-dimethyl-1-butene, may contain isomers like 2,3-dimethyl-2-butene. Hydroboration of the latter would lead to the formation of 2,3-dimethyl-2-butanol. Ensure the purity of your starting alkene via distillation or by checking the source.
-
Sterically Hindered Borane (B79455): While borane (BH₃•THF) is effective, using a bulkier, sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can further enhance the selectivity for addition to the least sterically hindered carbon of the double bond.[3]
Q5: The oxidation step of my hydroboration reaction is very slow or incomplete. What could be wrong?
A5: The oxidation step requires a basic aqueous solution of hydrogen peroxide.[5]
-
pH of the Solution: The reaction requires a basic medium (e.g., aqueous NaOH) to deprotonate the hydrogen peroxide, forming the hydroperoxide anion, which is a more effective nucleophile.[3] Ensure the solution is sufficiently basic.
-
Quality of Hydrogen Peroxide: Hydrogen peroxide decomposes over time. Use a fresh, properly stored bottle of H₂O₂.
-
Temperature: The oxidation is exothermic. It's typically performed at a controlled temperature (e.g., 40-50°C) to ensure a steady reaction rate without excessive heating that could degrade the product.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Common Byproducts & Issues |
| Grignard Reaction | Isobutyraldehyde & Isopropyl Halide | Mg, Anhydrous Ether (THF), Dilute Acid Workup | 70-85%[7] | Enolization products, reduction products, Wurtz coupling byproducts. Highly sensitive to water.[9] |
| Hydroboration-Oxidation | 2,3-Dimethyl-1-butene | 1. BH₃•THF or 9-BBN 2. H₂O₂, NaOH (aq) | 75-90%[7] | Isomeric alcohols if starting alkene is impure. Requires careful handling of borane reagents. |
| Catalytic Hydrogenation | 2,3-Dimethylbutanal | H₂, Pd/C catalyst, 3-5 atm H₂, 40-50°C[7] | 90-98%[7] | Over-reduction is minimal. Requires specialized hydrogenation equipment. |
| Reduction of Carboxylic Acid | 2,3-Dimethylbutanoic Acid | 1. SOCl₂ or Esterification 2. LiAlH₄ in Ether/THF | 85-95%[7] | Requires use of a very strong, hazardous reducing agent. LiAlH₄ is water-reactive. |
Experimental Protocols
Protocol 1: Synthesis via Hydroboration-Oxidation of 2,3-Dimethyl-1-butene
-
Setup: Under a nitrogen or argon atmosphere, equip an oven-dried, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Hydroboration: Dissolve 2,3-dimethyl-1-butene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0°C in an ice bath. Add borane-THF complex (BH₃•THF, ~1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add 3M aqueous sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). This step is highly exothermic; maintain the temperature below 40°C.
-
Workup: After the addition is complete, heat the mixture to 50°C for 1 hour to ensure the reaction is complete. Cool to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis via Grignard Reaction
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small volume of anhydrous diethyl ether. In a dropping funnel, add a solution of isopropyl bromide (1 equivalent) in anhydrous diethyl ether. Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and cloudiness), add a crystal of iodine or gently warm the flask. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, stir for an additional 30-60 minutes.
-
Addition Reaction: Cool the prepared Grignard reagent to 0°C in an ice bath. Add a solution of isobutyraldehyde (1 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Stir until two clear layers form.
-
Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.
Visualizations
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]
- 7. Buy this compound | 19550-30-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting low yields in acylation of chiral auxiliaries
Welcome to the technical support center for the acylation of chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the acylation of my chiral auxiliary?
Low yields in acylation reactions are frequently due to a few key factors. The primary culprits include the presence of moisture, which can quench reactive intermediates and deactivate reagents.[1][2][3] Suboptimal reaction temperatures can either slow the reaction to a halt or lead to the formation of byproducts and decomposition.[1][2][3][4] The quality and purity of reagents, including the chiral auxiliary, acylating agent, and solvents, are critical for success.[2][3] Additionally, improper stoichiometry of reactants and the choice of an inappropriate base or catalyst can significantly hinder the reaction's efficiency.[1]
Q2: My acylation reaction is not going to completion. What should I check first?
If your reaction is incomplete, first ensure that all reagents and solvents are rigorously dried, as anhydrous conditions are crucial.[1][2] Verify the stoichiometry of your reagents, particularly the acylating agent and the base. An insufficient amount of either can lead to an incomplete reaction. It's also beneficial to confirm the purity and reactivity of your acylating agent, as it may have degraded during storage. Finally, consider extending the reaction time or moderately increasing the temperature, while monitoring for any potential side product formation via TLC or another appropriate analytical method.[1]
Q3: I am observing significant side product formation. What are the likely causes and solutions?
Side product formation can arise from several sources. If the reaction temperature is too high, decomposition or undesired side reactions can occur.[2][3] The choice of base is also critical; a base that is too strong or too sterically hindered might react with your acylating agent or promote side reactions. For sensitive substrates, using milder acylation conditions, such as employing an acid anhydride (B1165640) with a catalytic amount of an acyl transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be a successful strategy.[5][6] This approach avoids the need for strong bases like n-butyllithium (n-BuLi).[5][6]
Q4: How does the choice of base impact the acylation of chiral auxiliaries like oxazolidinones?
The choice of base is critical for the successful acylation of oxazolidinones. Strong, non-nucleophilic bases are typically required to deprotonate the auxiliary, forming the corresponding enolate that then reacts with the acylating agent.[7] For instance, n-butyllithium (n-BuLi) is commonly used to deprotonate the oxazolidinone at low temperatures (e.g., -78 °C) before the addition of an acyl chloride.[5][8] The use of a strong base ensures complete and rapid deprotonation, which is essential for a clean and high-yielding reaction. In some cases, weaker bases like triethylamine (B128534) (TEA) in the presence of a catalyst such as DMAP can be used with acyl anhydrides, offering a milder alternative.[5][6]
Q5: Can I use an acyl anhydride instead of an acyl chloride? What are the advantages?
Yes, acyl anhydrides can be excellent alternatives to acyl chlorides for the acylation of chiral auxiliaries. A significant advantage is that the reaction can often be performed under milder, less stringent conditions. For instance, the use of an acyl anhydride with a catalytic amount of DMAP and a tertiary amine base can effectively acylate an oxazolidinone at room temperature, avoiding the need for strong organolithium bases and cryogenic temperatures.[5][6] This method can be more convenient and may lead to cleaner reactions with sensitive substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common challenges. The following guide provides a systematic approach to diagnosing and resolving the issue.
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting low yields in acylation reactions.
Possible Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried. Use freshly distilled, anhydrous solvents. Use new or freshly opened bottles of reagents like n-BuLi and acyl chlorides.[1][2] |
| Poor Reagent Quality | Use freshly purchased or purified acylating agents. Verify the purity of the chiral auxiliary. If using a strong base like n-BuLi, titrate it to determine the exact concentration.[2][3] |
| Incorrect Stoichiometry | Carefully re-calculate and measure all reagents. A slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) may be beneficial. Ensure at least one equivalent of a strong base is used for deprotonation. |
| Suboptimal Temperature | For reactions requiring strong bases like n-BuLi, maintain a low temperature (typically -78 °C) during deprotonation and acylation to prevent side reactions.[8] For milder conditions (e.g., DMAP catalysis), ensure the temperature is appropriate for the specific protocol.[5] |
| Inappropriate Base | If using a strong base leads to decomposition, consider a milder system such as an acyl anhydride with catalytic DMAP.[5][6] Conversely, if the reaction is not proceeding, a stronger base might be necessary. |
Issue 2: Low Diastereoselectivity
Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary. Here’s how to troubleshoot suboptimal results.
Logical Flow for Improving Diastereoselectivity
Caption: A decision-making diagram for enhancing diastereoselectivity in acylation reactions.
Possible Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Impure Chiral Auxiliary | Ensure the chiral auxiliary is enantiomerically pure. The presence of the other enantiomer will directly reduce the diastereomeric excess of the product.[1] |
| Reaction Temperature Too High | Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the desired diastereomer.[1] |
| Incorrect Base or Counterion | The choice of base (e.g., n-BuLi, LDA, NaHMDS) determines the metal counterion (Li+, Na+), which can influence the rigidity of the transition state. Experiment with different bases to find the optimal conditions for your substrate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the chelation of the enolate and thus the facial selectivity of the reaction. Consider screening different anhydrous solvents (e.g., THF, diethyl ether, toluene). |
Experimental Protocols
Protocol 1: Acylation of an Evans Oxazolidinone using n-BuLi and Acyl Chloride
This protocol is a standard method for the acylation of Evans-type chiral auxiliaries.[5][8]
Workflow for Acylation with n-BuLi and Acyl Chloride
Caption: Experimental workflow for the acylation of a chiral auxiliary using n-BuLi and an acyl chloride.
Methodology:
-
To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 15-30 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir and slowly warm to room temperature over several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[8]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acylation using Acyl Anhydride and Catalytic DMAP
This protocol provides a milder alternative to the use of strong organolithium bases.[5][6]
Methodology:
-
Dissolve the chiral oxazolidinone (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or THF under an inert atmosphere.
-
Add the acyl anhydride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight, or gently heat to reflux for a shorter reaction time (e.g., 30 minutes in toluene), monitoring the progress by TLC.[5]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the acylation of a common Evans auxiliary under different conditions. Note that yields are substrate-dependent and these values serve as a general guide.
| Chiral Auxiliary | Acylating Agent | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| 4-benzyl-2-oxazolidinone | Propionyl chloride | n-BuLi | THF | -78 °C to RT | High | [7] |
| 4-benzyl-2-oxazolidinone | Propionic anhydride | Et₃N, cat. DMAP | Toluene | Reflux | 73-78% | [5] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | n-BuLi | THF | -78 °C to RT | High | [8] |
| (2R)-Bornane-10,2-sultam | Acryloyl chloride | TEA | DCM | 0 °C to RT | High | [8] |
Disclaimer: The information provided in this technical support center is intended for research and development purposes by trained professionals. All experiments should be conducted with appropriate safety precautions. Yields and outcomes are dependent on specific substrates and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
preventing epimerization at the stereocenter of (2R)-2,3-dimethylbutanoic acid
Welcome to the Technical Support Center for (2R)-2,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the epimerization of the stereocenter at the C2 position of (2R)-2,3-dimethylbutanoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for (2R)-2,3-dimethylbutanoic acid?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the case of (2R)-2,3-dimethylbutanoic acid, which has a chiral center at the C2 position, epimerization would lead to the formation of its (S)-enantiomer. This is a critical issue in drug development as different enantiomers can have vastly different pharmacological activities and toxicological profiles.[1] Maintaining the enantiomeric purity of your compound is crucial for obtaining reliable and reproducible experimental results.
Q2: What is the underlying mechanism of epimerization for this compound?
A2: The primary cause of epimerization at the C2 position is the abstraction of the acidic α-proton by a base. The α-proton is susceptible to removal because of the electron-withdrawing effect of the adjacent carboxylic acid group. This deprotonation results in the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original (R)-enantiomer and the epimerized (S)-enantiomer.
Caption: Mechanism of base-catalyzed epimerization of (2R)-2,3-dimethylbutanoic acid.
Q3: What are the key factors that promote epimerization?
A3: Several factors can increase the likelihood of epimerization:
-
Basic Conditions: The presence of a base is the primary driver for epimerization.[1]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction.[1]
-
Prolonged Reaction Times: Longer exposure to conditions that favor epimerization increases the extent of stereochemical scrambling.[1]
-
Solvent Polarity: Polar solvents can facilitate epimerization.[2]
-
Steric Hindrance: The steric bulk around the chiral center in 2,3-dimethylbutanoic acid can influence the rate of epimerization.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and derivatization of (2R)-2,3-dimethylbutanoic acid.
Issue 1: Loss of Enantiomeric Purity During Amide Coupling
Symptom: You are performing an amide coupling reaction with (2R)-2,3-dimethylbutanoic acid and your final product shows a significant amount of the undesired diastereomer, indicating epimerization has occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization during amide coupling.
Possible Causes and Solutions:
| Parameter | Potential Cause of Epimerization | Recommended Solution |
| Base | Use of strong, non-hindered bases (e.g., triethylamine). | Employ sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases such as N-methylmorpholine (NMM).[3] |
| Temperature | Performing the reaction at room temperature or elevated temperatures. | Conduct the reaction at low temperatures, typically between 0 °C and -20 °C, to minimize the rate of enolization.[2][4] |
| Coupling Reagent | Using carbodiimide reagents (e.g., DCC, EDC) without additives. | Utilize coupling reagents known to suppress epimerization, such as HATU, HBTU, or DEPBT.[5] Always use these in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[4] |
| Solvent | Use of polar aprotic solvents like dimethylformamide (DMF). | If possible, switch to less polar solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[2] |
| Activation Time | Prolonged pre-activation of the carboxylic acid before adding the amine. | Minimize the time the carboxylic acid spends in its activated state. Add the amine component as soon as possible after activation.[3] |
Issue 2: Epimerization during Derivatization for Chiral Chromatography
Symptom: You are derivatizing (2R)-2,3-dimethylbutanoic acid to an ester or amide for chiral GC or HPLC analysis, and the results show a higher than expected amount of the (S)-enantiomer.
Possible Causes and Solutions:
| Parameter | Potential Cause of Epimerization | Recommended Solution |
| Derivatization Reagent | Reagents that require harsh basic or high-temperature conditions. | For GC, consider derivatization to a trimethylsilyl (B98337) (TMS) ester using a milder silylating agent like BSTFA at moderate temperatures (e.g., 60°C).[6] For HPLC, use coupling conditions known to minimize epimerization as outlined in the amide coupling section. |
| Reaction Conditions | Excessive heat or prolonged reaction times during derivatization. | Optimize the derivatization protocol to use the lowest possible temperature and shortest reaction time that still affords complete conversion. |
| Work-up Procedure | Aqueous work-up with a strong base. | If a basic wash is necessary, use a mild, dilute base (e.g., saturated sodium bicarbonate) and minimize contact time. |
Analytical Methods for Detecting Epimerization
Accurate determination of the enantiomeric excess (e.e.) is crucial. The two primary methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
Chiral HPLC
Direct Method: Utilizes a chiral stationary phase (CSP) to separate the enantiomers directly.
Indirect Method: Involves derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[7]
Quantitative Data Summary for Chiral HPLC Methods:
| Parameter | Direct Method | Indirect Method (with Chiral Amine) |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Achiral C18 Column |
| Mobile Phase | Hexane/Isopropanol with a small amount of acid (e.g., TFA) | Acetonitrile/Water with a small amount of acid (e.g., TFA) |
| Detection | UV (if derivatized to introduce a chromophore) or Refractive Index | UV (chromophore introduced by derivatizing agent) |
| Sample Preparation | Dissolution in mobile phase | Derivatization with a chiral amine (e.g., (S)-(-)-α-phenylethylamine) and a coupling agent.[7] |
Chiral GC
This method requires derivatization to a volatile ester, which is then separated on a chiral GC column.
Quantitative Data Summary for Chiral GC Method:
| Parameter | Value |
| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |
| Derivatization | Conversion to a volatile ester (e.g., methyl or TMS ester).[6][8] |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Experimental Protocols
Protocol 1: Amide Coupling with Minimized Epimerization
This protocol describes a general procedure for coupling (2R)-2,3-dimethylbutanoic acid to an amine with reduced risk of epimerization.
Workflow:
Caption: Experimental workflow for amide coupling with minimized epimerization.
Materials:
-
(2R)-2,3-dimethylbutanoic acid
-
Amine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
Standard aqueous work-up reagents
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve (2R)-2,3-dimethylbutanoic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIC (1.2 eq.) in DCM to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Derivatization for Chiral GC Analysis (TMS Ester Formation)
This protocol details the formation of the trimethylsilyl (TMS) ester of (2R)-2,3-dimethylbutanoic acid for enantiomeric excess determination by chiral GC.
Procedure:
-
Accurately weigh approximately 1 mg of the (2R)-2,3-dimethylbutanoic acid sample into a 2 mL GC vial.[6]
-
Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).[6]
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[6]
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.[6]
-
Allow the vial to cool to room temperature before injection into the GC-MS system equipped with a chiral column.[6]
References
Technical Support Center: Scale-Up Synthesis of Chiral Alcohols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of chiral alcohols.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Question: My scaled-up asymmetric reduction of a prochiral ketone is resulting in a lower enantiomeric excess (ee) than observed at the laboratory scale. What are the potential causes and how can I improve stereoselectivity?
Answer: A decrease in enantiomeric excess upon scale-up is a common challenge and can be attributed to several factors. A systematic investigation of the following parameters is recommended:
-
Temperature Control: Exothermic reactions can lead to localized "hot spots" in large reactors, causing a decrease in enantioselectivity.[1] Ensure your reactor has efficient heat transfer and monitoring capabilities to maintain a consistent and optimal temperature profile. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.[1][2]
-
Mixing and Agitation: Inadequate mixing can lead to poor mass transfer and localized concentration gradients of reactants and catalysts, negatively impacting stereoselectivity. Re-evaluate the stirrer design and agitation speed to ensure homogeneous reaction conditions throughout the larger vessel.
-
Catalyst Performance: The chiral catalyst is the cornerstone of the asymmetric synthesis. Its performance can be compromised during scale-up.
-
Catalyst Deactivation: Catalysts can be sensitive to impurities that may be present in larger quantities of starting materials or solvents.[1] Ensure all reagents and solvents are of high purity and are properly degassed if the catalyst is air-sensitive.
-
Catalyst Loading: While maintaining a low catalyst loading is economically desirable, an insufficient amount in a larger volume may lead to incomplete conversion or side reactions, affecting the ee. A slight increase in catalyst loading might be necessary.
-
Catalyst Suitability: The electronic and steric properties of the substrate are crucial for achieving high enantioselectivity with a specific catalyst system.[1]
-
-
Solvent Effects: The solvent plays a critical role in the conformation of the catalyst-substrate complex and can significantly influence the enantiomeric excess.[1] The solvent system that worked at a small scale may not be optimal for the larger scale due to changes in solubility and mass transfer. Re-screening of solvents may be necessary.
-
Reaction Time and Conversion: Pushing a reaction to higher conversion to maximize yield can sometimes lead to a decrease in enantioselectivity due to racemization of the product or the formation of by-products.[1] Monitor the reaction kinetics and ee at different time points to identify the optimal reaction time.
Issue 2: Poor Yield in Enzymatic Kinetic Resolution
Question: I am performing a lipase-catalyzed kinetic resolution of a racemic alcohol. While the enantiomeric excess of the unreacted alcohol is high, the yield of the desired enantiomer is consistently low (below 50%). How can this be addressed?
Answer: This is an inherent characteristic of kinetic resolutions. The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%. To achieve a high ee for the unreacted starting material, the reaction often needs to proceed beyond 50% conversion, which in turn reduces the yield of that enantiomer. Here are some strategies to optimize the process:
-
Careful Monitoring of Conversion: The key is to stop the reaction at the optimal point to balance yield and ee. Run small-scale parallel reactions and quench them at various time points. Analyze the conversion and the ee of both the product and the remaining starting material to determine the ideal reaction time for your specific requirements.
-
Dynamic Kinetic Resolution (DKR): If a yield greater than 50% is essential, a dynamic kinetic resolution is the preferred approach. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by adding a racemization catalyst that is compatible with the enzyme and reaction conditions.
Issue 3: Catalyst Deactivation in Asymmetric Hydrogenation
Question: My ruthenium-based catalyst for asymmetric hydrogenation is showing signs of deactivation during the scale-up process, leading to incomplete reactions. What are the common causes and solutions?
Answer: Ruthenium-based hydrogenation catalysts, while highly efficient, can be sensitive to various factors, leading to deactivation. Here’s a troubleshooting guide:
-
Oxygen Sensitivity: The active catalyst species is often highly sensitive to oxygen.
-
Solution: Employ rigorous air-free techniques. Use a glovebox for catalyst handling and Schlenk lines for the reaction setup. Ensure all solvents are thoroughly degassed prior to use.
-
-
Inhibitors and Poisons: Certain functional groups or impurities in the substrate or solvent can act as catalyst poisons. Halides, strong coordinating groups, and sulfur-containing compounds are known inhibitors.
-
Solution: Purify the substrate (e.g., by distillation or recrystallization) immediately before use. Use high-purity, anhydrous solvents.
-
-
Acidic Impurities: Traces of acid can react with and deactivate the catalyst.
-
Solution: The addition of a catalytic amount of a non-nucleophilic base (e.g., anhydrous potassium carbonate) can often scavenge acidic impurities and improve catalyst performance.
-
-
Product Inhibition: In some cases, the chiral alcohol product can coordinate to the metal center, inhibiting catalyst turnover.
-
Solution: Adjusting the reaction concentration or temperature may help mitigate this effect.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for different methods of chiral alcohol synthesis to facilitate comparison.
Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |
| (S)-Proline | Cyclohexanone/Aniline/Formaldehyde | DMSO | 21 | 95-98 |
| (S)-Proline | Cyclohexanone/Aniline/Formaldehyde | DMF | 25-30 | 98 |
| Oxazaborolidine | Alkyl Aryl Ketones | THF | 20-30 | High |
| Sugar-based Thiourea | Ethyl 2-oxo-4-phenylbutyrate | Toluene | -45 | 71 |
| Noyori Ru-Ts-DPEN | Acetophenone | Formic acid/Triethylamine | N/A | 98 (S) |
| (-)-DIP-Chloride | Acetophenone | THF | -78 | 98 (S) |
Table 2: Performance of Biocatalytic vs. Chemical Reduction of Acetophenone
| Method | Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Key Conditions |
| Biocatalytic | Ketoreductase (KRED) | 92 | >99 (R) | pH 7.5, 30°C, NADP+ regeneration |
| Chemical | Noyori Ru-Ts-DPEN / HCOOH/NEt₃ | 95 | 98 (S) | Formic acid/triethylamine |
| Chemical | (-)-DIP-Chloride | 85 | 98 (S) | THF, -78°C |
Experimental Protocols
Protocol 1: Scale-Up Asymmetric Hydrogenation of an Aromatic Ketone (Noyori-type)
This protocol provides a general procedure for the asymmetric hydrogenation of an aromatic ketone on a larger scale.
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Ruthenium catalyst (e.g., (R,R)-Ts-DPEN Ru(II) complex)
-
Hydrogen source (e.g., hydrogen gas or formic acid/triethylamine mixture)
-
Anhydrous, degassed solvent (e.g., methanol (B129727), isopropanol)
-
Anhydrous base (optional, e.g., K₂CO₃)
-
Inert gas (Nitrogen or Argon)
-
Pressure reactor equipped with a mechanical stirrer, temperature probe, and pressure gauge
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and has been purged with an inert gas.
-
Reagent Preparation: In a glovebox, weigh the ruthenium catalyst and the optional anhydrous base. Dissolve the aromatic ketone in the degassed solvent in a separate flask under an inert atmosphere.
-
Catalyst Loading: Under a positive pressure of inert gas, transfer the catalyst and base to the reactor.
-
Substrate Addition: Add the solution of the aromatic ketone to the reactor via a cannula or a pressure-equalizing dropping funnel.
-
Reaction Setup: Seal the reactor and purge it several times with the inert gas before introducing the hydrogen source.
-
If using H₂ gas: Pressurize the reactor to the desired pressure.
-
If using formic acid/triethylamine: Add the mixture to the reactor.
-
-
Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature. Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., GC, HPLC) to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl).
-
Product Isolation: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method such as distillation or column chromatography.
Protocol 2: Scale-Up Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of a racemic alcohol on a larger scale.
Materials:
-
Racemic alcohol
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Acylating agent (e.g., vinyl acetate, acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, for anhydrous conditions)
-
Reaction vessel with mechanical stirring and temperature control
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add the racemic alcohol and the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Acylating Agent Addition: Add the acylating agent to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the acylated product.
-
Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Product Separation: The product mixture contains the unreacted alcohol enantiomer and the acylated enantiomer. These can be separated by distillation or column chromatography.
-
Hydrolysis (optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the chiral alcohol using a base (e.g., NaOH or K₂CO₃) in a suitable solvent like methanol or ethanol.
Visualizations
The following diagrams illustrate common workflows and logical relationships in the synthesis of chiral alcohols.
Caption: A general workflow for troubleshooting common issues in the synthesis of chiral alcohols.
Caption: Experimental workflow for the scale-up of asymmetric hydrogenation of a prochiral ketone.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2,3-Dimethylbutan-1-ol
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-dimethylbutan-1-ol with its structural isomers, 3,3-dimethylbutan-1-ol and 2-methylpentan-1-ol. The analysis is intended for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison of these closely related structures.
¹H NMR Spectral Data Comparison
The following table summarizes the key ¹H NMR spectral data for this compound and its selected isomers. The data is presented to highlight the differences in chemical shifts (δ), signal multiplicities, and integration values corresponding to the distinct proton environments in each molecule.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CHH OH (a) | ~3.6 (dd) | Doublet of doublets | 2H |
| -CH(CH₃)₂ (b) | ~1.7 (m) | Multiplet | 1H | |
| -CH(CH₃)CH₂OH (c) | ~1.5 (m) | Multiplet | 1H | |
| -CH(CH ₃)₂ (d) | ~0.9 (d) | Doublet | 6H | |
| -CH(CH ₃)CH₂OH (e) | ~0.9 (d) | Doublet | 3H | |
| -OH | Variable | Singlet (broad) | 1H | |
| 3,3-Dimethylbutan-1-ol | -CH ₂OH (a) | ~3.7 (t) | Triplet | 2H |
| -CH ₂(CH₃)₃ (b) | ~1.5 (t) | Triplet | 2H | |
| -C(CH ₃)₃ (c) | ~0.9 (s) | Singlet | 9H | |
| -OH | Variable | Singlet (broad) | 1H | |
| 2-Methylpentan-1-ol | -CH ₂OH (a) | ~3.5 (d) | Doublet | 2H |
| -CH (CH₃) (b) | ~1.7 (m) | Multiplet | 1H | |
| -CH ₂CH₂CH₃ (c) | ~1.1-1.4 (m) | Multiplet | 4H | |
| -CH(CH ₃) (d) | ~0.9 (d) | Doublet | 3H | |
| -CH₂CH ₃ (e) | ~0.9 (t) | Triplet | 3H | |
| -OH | Variable | Singlet (broad) | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is used to avoid interference from proton signals of the solvent itself.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.
-
The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include:
-
Spectral Width: Typically set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: A sufficient number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons, ensuring accurate integration.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
The integral of each signal is calculated to determine the relative number of protons giving rise to that signal.
Visualization of Proton Environments
The following diagrams illustrate the chemical structure and the distinct proton environments of this compound and its isomers, providing a visual representation of the data presented in the comparison table.
A Comparative Analysis of 13C NMR Chemical Shifts for 2,3-Dimethylbut-2-en-1-ol and Its Structural Isomers
A detailed examination of the 13C NMR spectral data of 2,3-dimethylbut-2-en-1-ol (B3380457) is presented in comparison to its structural isomers, 2,3-dimethyl-3-buten-2-ol, 2,3-dimethyl-1-butene, and its saturated analog, 3,3-dimethyl-1-butanol. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for identifying these compounds and understanding the influence of structural variations on 13C NMR chemical shifts.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts for 2,3-dimethylbut-2-en-1-ol and its selected isomers are summarized in the table below. The data highlights the distinct spectral fingerprints of each compound, arising from differences in the electronic environments of the carbon atoms due to variations in hybridization, substitution, and the presence of functional groups.
| Carbon Atom | 2,3-Dimethylbut-2-en-1-ol | 2,3-Dimethyl-3-buten-2-ol | 2,3-Dimethyl-1-butene | 3,3-Dimethyl-1-butanol |
| C1 | ~68.7 | ~25.2 (CH3) | 109.9 (CH2) | 61.3 (CH2) |
| C2 | ~135.0 | 75.8 (C-OH) | 151.7 (C) | 48.9 (CH2) |
| C3 | ~128.0 | 147.9 (C) | 36.3 (CH) | 30.2 (C) |
| C4 | ~20.0 | 111.4 (CH2) | 20.9 (CH3) | 29.4 (CH3) |
| C5 (CH3 on C2) | ~20.0 | ~25.2 (CH3) | 20.9 (CH3) | - |
| C6 (CH3 on C3) | ~18.0 | - | - | - |
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized experimental protocol for acquiring high-quality 13C NMR spectra of liquid samples, such as the compounds discussed in this guide.
1. Sample Preparation:
-
Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is completely dissolved. If necessary, gently vortex or sonicate the sample.
-
The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.
2. NMR Instrument Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker instruments) is typically used for routine 13C NMR.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 256 to 1024 scans are often sufficient.
-
Temperature: The experiment is typically performed at room temperature (around 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using an appropriate NMR software package (e.g., TopSpin, Mnova).
-
Processing steps typically include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[1]
Structural Relationships and 13C NMR Signals
The following diagram illustrates the structure of 2,3-dimethylbut-2-en-1-ol and the correlation of each carbon atom to its expected 13C NMR chemical shift region.
Caption: Structure of 2,3-dimethylbut-2-en-1-ol and its 13C NMR shift correlations.
Generalized Experimental Workflow for 13C NMR Spectroscopy
The diagram below outlines the typical workflow for obtaining a 13C NMR spectrum, from sample preparation to final data analysis.
References
A Comparative Guide to the Mass Spectrometry of 2,3-dimethyl-1-butanol and Its Isomers
This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) data for 2,3-dimethyl-1-butanol and two of its structural isomers: 3,3-dimethyl-1-butanol (B44104) and 2-methyl-1-pentanol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of organic molecules. This document details the fragmentation patterns, presents quantitative mass spectral data in a comparative table, and outlines a typical experimental protocol for acquiring such data.
Comparison of Mass Spectrometry Data
The mass spectra of these isomeric alcohols, while all corresponding to the molecular formula C6H14O (molecular weight: 102.17 g/mol ), exhibit distinct fragmentation patterns that allow for their differentiation. The primary fragmentation pathways for alcohols in EI-MS are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). The relative abundance of the resulting fragment ions is highly dependent on the structure of the alcohol.
Below is a table summarizing the major fragment ions observed for 2,3-dimethyl-1-butanol and its isomers.
| m/z | 2,3-dimethyl-1-butanol | 3,3-dimethyl-1-butanol | 2-methyl-1-pentanol | Putative Fragment Assignment |
| 102 | Not Observed | Not Observed | Not Observed | [M]+ (Molecular Ion) |
| 87 | - | Observed | - | [M - CH3]+ |
| 84 | Observed | Observed | Observed | [M - H2O]+ |
| 71 | Observed | Observed | Observed | [M - CH2OH]+ or [M - OCH3]+ |
| 57 | Observed | Base Peak | Observed | [C4H9]+ (tert-butyl cation) |
| 56 | Observed | - | Base Peak | [C4H8]+ |
| 43 | Base Peak | Observed | Observed | [C3H7]+ (isopropyl cation) |
| 41 | Observed | Observed | Observed | [C3H5]+ (allyl cation) |
| 31 | Observed | Observed | - | [CH2OH]+ |
Experimental Protocols
A typical experimental setup for analyzing volatile compounds like these alcohols involves gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation:
A dilute solution of the alcohol is prepared in a volatile solvent such as methanol (B129727) or dichloromethane. The concentration should be optimized to prevent detector saturation. For complex matrices, a headspace solid-phase microextraction (SPME) method can be employed to extract and concentrate the volatile analytes before injection into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compound analysis (e.g., a wax column like SUPELCOWAX™ 10).
-
Injector: Split/splitless injector, typically operated in split mode to handle the high concentration of the solvent.
-
Oven Temperature Program: An initial oven temperature of around 40°C is held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C to ensure elution of all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode with a standard electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detector: An electron multiplier.
-
Data Acquisition: The mass spectrometer is set to scan a mass range of m/z 25-300.
Fragmentation Pathways and Logical Relationships
The fragmentation of these alcohols upon electron ionization can be visualized to understand the origin of the observed peaks.
Caption: General experimental workflow for the analysis of alcohols by GC-MS.
The fragmentation of 2,3-dimethyl-1-butanol is initiated by the ionization of the alcohol to form a molecular ion, which is often unstable and not observed in the spectrum. The major fragmentation pathways include:
Caption: Primary fragmentation pathways of 2,3-dimethyl-1-butanol in EI-MS.
IR spectrum analysis of 1-Butanol, 2,3-dimethyl-
An objective analysis of the infrared (IR) spectra of 1-Butanol (B46404) and its structural isomer, 2,3-dimethyl-2-butanol (B1346969), provides key insights into their molecular structures. This guide compares their IR spectroscopic data, offering a detailed experimental protocol and a summary of their characteristic absorption bands.
Comparative Analysis of IR Spectra
The IR spectra of 1-butanol and 2,3-dimethyl-2-butanol both exhibit the characteristic broad O-H stretching vibration indicative of alcohols.[1][2] However, significant differences arise in the C-O stretching and C-H bending regions, allowing for their clear differentiation.
Key Spectral Features of 1-Butanol:
-
A prominent, broad absorption band for the O-H stretch is observed in the region of 3550-3230 cm⁻¹, a feature broadened by intermolecular hydrogen bonding.[3]
-
Strong sp³ C-H stretching absorptions are present around 2900 cm⁻¹.[1][3]
-
A distinct C-O stretching vibration appears near 1073 cm⁻¹.[2]
-
C-H bending vibrations are also noted between 1470 and 1370 cm⁻¹.[3]
Key Spectral Features of 2,3-dimethyl-2-butanol:
-
As a tertiary alcohol, it displays a characteristic broad O-H stretch.
-
It exhibits strong C-H stretching absorptions from its multiple methyl groups.
-
The C-O stretching band for tertiary alcohols typically appears in the 1210-1100 cm⁻¹ range.[4]
The following table summarizes the principal IR absorption peaks for both compounds:
| Functional Group | Vibration Type | 1-Butanol (cm⁻¹) | 2,3-dimethyl-2-butanol (cm⁻¹) | Peak Characteristics |
| O-H | Stretch | ~3550 - 3230[3] | ~3600 - 3200 | Strong, Broad |
| C-H (sp³) | Stretch | ~2900[1][3] | ~2970 | Strong |
| C-H | Bend | ~1470 - 1370[3] | ~1470, ~1370 | Medium |
| C-O | Stretch | ~1073[2] | ~1210 - 1100[4] | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
The provided data is typically obtained using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid samples.
Methodology:
-
Instrument Preparation: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then air-dried.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: A small drop of the liquid alcohol (1-butanol or 2,3-dimethyl-2-butanol) is placed onto the center of the ATR crystal to completely cover the sampling area.
-
Spectrum Acquisition: The sample spectrum is then acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
Data Analysis: The resulting spectrum is analyzed to identify the wavenumbers of the absorption peaks, which correspond to the vibrational frequencies of the functional groups within the molecule.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the IR spectra of 1-butanol and 2,3-dimethyl-2-butanol.
Caption: Workflow for the comparative IR spectral analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of 3,3-Dimethyl-1-butanol and Its Ester Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 3,3-Dimethyl-1-butanol and its primary ester derivatives: 3,3-Dimethylbutyl acetate, 3,3-Dimethylbutyl propanoate, and 3,3-Dimethylbutyl butyrate (B1204436). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the physicochemical properties, synthesis, and biological significance of these compounds. The information is supported by experimental data and detailed protocols to facilitate further research and application.
Introduction
3,3-Dimethyl-1-butanol (DMB), a structural analog of choline (B1196258), has garnered significant scientific interest due to its biological activities. Notably, it has been identified as an inhibitor of trimethylamine (B31210) N-oxide (TMAO) production by gut microbiota, a metabolite linked to cardiovascular diseases.[1][2][3][4] Furthermore, DMB has been shown to modulate key signaling pathways, including the p65 NF-κB and TGF-β1/Smad3 pathways, which are implicated in inflammation and cellular growth.[5] Ester derivatives of DMB are primarily utilized as flavoring and fragrance agents, but their comparative biological activities remain a promising area for investigation. This guide aims to provide a comparative overview of DMB and its acetate, propanoate, and butyrate esters to inform future research and development.
Physicochemical Properties
The conversion of 3,3-Dimethyl-1-butanol to its ester derivatives results in predictable changes in physicochemical properties. As the length of the ester chain increases, the molecular weight, boiling point, and lipophilicity (indicated by XLogP3) generally increase, while the density may show slight variations. The solubility in water is expected to decrease with increasing ester chain length.
| Property | 3,3-Dimethyl-1-butanol | 3,3-Dimethylbutyl acetate | 3,3-Dimethylbutyl propanoate | 3,3-Dimethylbutyl butyrate |
| Molecular Formula | C₆H₁₄O | C₈H₁₆O₂ | C₉H₁₈O₂ | C₁₀H₂₀O₂ |
| Molecular Weight ( g/mol ) | 102.18 | 144.21 | 158.24 | 172.26 |
| Boiling Point (°C) | 143 | ~165-167 (estimated) | ~185-187 (estimated) | ~203-205 (estimated) |
| Melting Point (°C) | -60 | N/A | N/A | N/A |
| Density (g/mL at 25°C) | 0.844 | 0.871 (for 3-methylbutyl acetate)[6] | N/A | N/A |
| Refractive Index (n20/D) | 1.414 | 1.406 (for 3-methylbutyl propanoate)[6] | N/A | N/A |
| Solubility in Water | Slightly soluble | Insoluble | Insoluble | Insoluble |
| XLogP3 | 1.8 | 2.5 (for isoamyl propanoate)[7] | 2.7[8] | 3.1 (for 1,3-dimethylbutyl butyrate)[9] |
Synthesis of 3,3-Dimethyl-1-butanol Derivatives
The primary method for synthesizing the ester derivatives of 3,3-Dimethyl-1-butanol is through Fischer esterification. This acid-catalyzed reaction involves refluxing the alcohol with the corresponding carboxylic acid.
Experimental Protocol: General Fischer Esterification
This protocol provides a general method for the synthesis of 3,3-Dimethylbutyl esters.
Materials:
-
3,3-Dimethyl-1-butanol
-
Carboxylic acid (acetic acid, propanoic acid, or butanoic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3,3-Dimethyl-1-butanol and a slight excess of the corresponding carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[10][11]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester by distillation.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Biological Activity and Signaling Pathways
Inhibition of Trimethylamine N-oxide (TMAO) Production
3,3-Dimethyl-1-butanol is a known inhibitor of microbial trimethylamine (TMA) lyases, the enzymes responsible for the first step in the generation of TMAO from dietary choline and carnitine.[1][2][3][4] By inhibiting TMA formation in the gut, DMB can reduce circulating levels of TMAO, a metabolite associated with an increased risk of cardiovascular disease.[1][2][3][4]
Experimental data on the TMAO inhibitory activity of the ester derivatives of 3,3-Dimethyl-1-butanol are currently not available. It is plausible that these esters may act as prodrugs, being hydrolyzed in vivo to release the active 3,3-Dimethyl-1-butanol. However, this hypothesis requires experimental verification.
Modulation of Inflammatory Signaling Pathways
3,3-Dimethyl-1-butanol has been shown to negatively inhibit the p65 NF-κB and TGF-β1/Smad3 signaling pathways.[5] These pathways are crucial in regulating inflammation, cell growth, and fibrosis.
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammatory diseases.[12][13][14]
-
TGF-β1/Smad3 Pathway: Transforming growth factor-beta 1 (TGF-β1) is a cytokine involved in cell growth, proliferation, differentiation, and apoptosis. The Smad3 protein is a key intracellular mediator of the TGF-β1 signal. Dysregulation of this pathway is implicated in fibrosis and cancer.[15][16][17][18][19]
There is currently no published experimental data on the effects of the ester derivatives of 3,3-Dimethyl-1-butanol on the NF-κB and TGF-β1/Smad3 signaling pathways. Investigating whether these derivatives retain or modify the activity of the parent alcohol is a critical area for future research.
Experimental Protocols for Biological Assays
The following are generalized protocols for assays that have been used to evaluate the biological activity of 3,3-Dimethyl-1-butanol. These can be adapted for the comparative analysis of its ester derivatives.
In Vitro TMA Formation Assay
This assay is used to determine the inhibitory effect of a compound on the microbial conversion of choline to TMA.
Materials:
-
Fecal slurry from healthy human donors or a specific bacterial strain known to produce TMA.
-
Anaerobic culture medium.
-
Choline chloride.
-
Test compounds (3,3-Dimethyl-1-butanol and its derivatives).
-
Internal standard for quantification (e.g., d9-TMA).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare an anaerobic fecal slurry or bacterial culture.
-
In an anaerobic environment, aliquot the slurry/culture into tubes.
-
Add the test compounds at various concentrations.
-
Add choline chloride to initiate the reaction.
-
Incubate the tubes at 37°C for a defined period (e.g., 24 hours).
-
Stop the reaction and add an internal standard.
-
Analyze the formation of TMA using LC-MS/MS.
-
Calculate the IC₅₀ value for each compound.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxicity of the compounds on a relevant cell line (e.g., hepatocytes, macrophages).
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
Conclusion and Future Directions
3,3-Dimethyl-1-butanol is a molecule of significant interest due to its well-documented inhibition of TMAO production and its modulation of key inflammatory signaling pathways. Its ester derivatives, while having established uses in other industries, represent a largely unexplored area in terms of their comparative biological activities.
This guide has summarized the available physicochemical data and provided a framework for the synthesis and biological evaluation of these compounds. The lack of direct comparative data for the ester derivatives highlights a critical knowledge gap. Future research should focus on:
-
Systematic evaluation of the physicochemical properties of a broader range of 3,3-Dimethyl-1-butanol esters.
-
Direct comparative studies of the TMAO inhibitory effects of the parent alcohol and its ester derivatives to determine if the esters can function as effective prodrugs.
-
Investigation into the effects of the ester derivatives on the NF-κB and TGF-β1/Smad3 signaling pathways to understand if and how esterification modifies the biological activity of the parent molecule.
Such studies will be invaluable in determining the potential of these derivatives as novel therapeutic agents for cardiovascular and inflammatory diseases.
References
- 1. Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.pcom.edu [library.pcom.edu]
- 4. Targeting Trimethylamine N-Oxide: A New Therapeutic Strategy for Alleviating Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. chembk.com [chembk.com]
- 7. Isoamyl propionate | C8H16O2 | CID 7772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propyl 3,3-dimethylbutanoate | C9H18O2 | CID 13443047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Dimethylbutyl butyrate | C10H20O2 | CID 219361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. A novel comparative pattern count analysis reveals a chronic ethanol-induced dynamic shift in immediate early NF-κB genome-wide promoter binding during liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease | MDPI [mdpi.com]
- 14. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. thno.org [thno.org]
- 18. TGF-β and Smad3 modulate PI3K/Akt signaling pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2,3-Dimethyl-2-butanol and Other Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2,3-dimethyl-2-butanol (B1346969), a tertiary hexanol, with its structural analogs, tert-butanol (B103910) (2-methyl-2-propanol) and 2-methyl-2-butanol. The guide is designed to assist in the unequivocal identification and characterization of these compounds through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,3-dimethyl-2-butanol and its comparators.
Infrared (IR) Spectroscopy
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| 2,3-Dimethyl-2-butanol | ~3400 (broad) | ~1145 | ~2970 |
| tert-Butanol | ~3371 (broad)[1] | ~1202[1] | ~2970 |
| 2-Methyl-2-butanol | ~3400 (broad) | ~1140 | ~2970 |
¹H NMR Spectroscopy (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2,3-Dimethyl-2-butanol | ~1.76[2] | Heptet | CH |
| ~1.63[2] | Singlet | OH | |
| ~1.15[2] | Singlet | 2 x CH₃ (on C2) | |
| ~0.92[2] | Doublet | 2 x CH₃ (on C3) | |
| tert-Butanol | ~1.28 | Singlet | 3 x CH₃ |
| ~1.50 | Singlet | OH | |
| 2-Methyl-2-butanol | ~1.48 | Quartet | CH₂ |
| ~1.21 | Singlet | 2 x CH₃ | |
| ~1.35 | Singlet | OH | |
| ~0.88 | Triplet | CH₃ |
¹³C NMR Spectroscopy (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2,3-Dimethyl-2-butanol | ~74.5 | C-OH (C2) |
| ~36.5 | CH (C3) | |
| ~25.5 | 2 x CH₃ (on C2) | |
| ~17.5 | 2 x CH₃ (on C3) | |
| tert-Butanol | ~68.9[3] | C-OH |
| ~31.3[3] | 3 x CH₃ | |
| 2-Methyl-2-butanol | ~70.9[4] | C-OH |
| ~36.8[4] | CH₂ | |
| ~28.8[4] | 2 x CH₃ | |
| ~8.9[4] | CH₃ |
Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dimethyl-2-butanol | 102 (weak or absent)[5] | 59 | 87, 73, 43 |
| tert-Butanol | 74 (weak or absent)[6] | 59[6] | 57, 43, 41[6] |
| 2-Methyl-2-butanol | 88 (weak or absent)[7] | 59[7][8] | 73, 70, 43[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the neat liquid alcohol (approximately 0.5 mL) is placed in a 5 mm NMR tube. For ¹H and ¹³C NMR, deuterated chloroform (B151607) (CDCl₃) is typically used as the solvent, and tetramethylsilane (B1202638) (TMS) is used as an internal standard (0 ppm).
Data Acquisition: NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum. Key acquisition parameters include the pulse sequence, acquisition time, relaxation delay, and the number of scans.
Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid alcohol is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For volatile alcohols, a gas chromatograph (GC) is often coupled to the mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV.
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for identifying an unknown alcohol using the spectroscopic techniques discussed.
Caption: Logical workflow for alcohol identification.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 2,3-DIMETHYL-2-BUTANOL(594-60-5) 1H NMR spectrum [chemicalbook.com]
- 3. tert-Butanol(75-65-0) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Methyl-2-butanol(75-85-4) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 6. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. massbank.eu [massbank.eu]
- 8. reddit.com [reddit.com]
Unraveling the Structure of 2,3-Dimethylbutan-1-ol: A Comparative Guide to Spectroscopic Elucidation
A comprehensive analysis of 2,3-Dimethylbutan-1-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside comparative data from its structural isomer, 3,3-Dimethylbutan-1-ol, and Infrared (IR) spectroscopy, provides a clear pathway for its structural determination. This guide offers researchers, scientists, and drug development professionals a detailed look at the experimental data and protocols integral to the characterization of this simple branched-chain alcohol.
The structural elucidation of organic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR and MS are indispensable tools in this process, providing detailed information about the molecular framework and fragmentation patterns. This guide focuses on the application of these techniques to elucidate the structure of this compound, with comparative data to enhance understanding and highlight the nuances of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) from ¹H and ¹³C NMR spectra are crucial for assigning the structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) provides information about neighboring protons.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -OH | ~1.3 (variable) | Singlet | - | 1H |
| -CH₂- | 3.5 - 3.7 | Doublet of doublets | ~10.5, ~5.5 | 2H |
| -CH(CH₃)₂ | ~1.7 | Multiplet | - | 1H |
| -CH(CH₃)CH₂- | ~1.5 | Multiplet | - | 1H |
| -CH(CH ₃)₂ | 0.92 | Doublet | ~6.8 | 6H |
| -CH(CH ₃)CH₂- | 0.88 | Doublet | ~6.8 | 3H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom, with their chemical shifts indicating their electronic environment.
| Assignment | Chemical Shift (δ) ppm |
| -CH₂OH | ~66 |
| -CH(CH₃)CH₂- | ~40 |
| -CH(CH₃)₂ | ~30 |
| -CH(CH₃)₂ | ~20 |
| -CH(CH₃)CH₂- | ~16 |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation is often predictable and provides valuable clues about the molecule's structure. The mass spectrum of this compound was obtained from the NIST WebBook.
Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 87 | < 5 | [M - CH₃]⁺ |
| 71 | ~20 | [M - OCH₃]⁺ or [C₅H₁₁]⁺ |
| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | ~80 | [C₃H₇]⁺ (isopropyl cation) |
| 41 | ~60 | [C₃H₅]⁺ |
| 31 | ~30 | [CH₂OH]⁺ |
The fragmentation of this compound is characterized by two primary pathways common to alcohols: alpha-cleavage and dehydration (loss of water).
-
Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this can lead to the formation of the [CH₂OH]⁺ ion at m/z 31.
-
Dehydration: The loss of a water molecule (18 Da) from the molecular ion can occur, though the resulting [M - H₂O]⁺ peak is often weak or absent.
-
Other Fragmentations: The base peak at m/z 57 corresponds to the stable tert-butyl cation, formed through cleavage of the C2-C3 bond. The peak at m/z 43 is attributed to the isopropyl cation.
Comparative Analysis with 3,3-Dimethylbutan-1-ol
To highlight the power of these spectroscopic techniques in distinguishing between isomers, the data for 3,3-Dimethylbutan-1-ol is presented below.
NMR and MS Data for 3,3-Dimethylbutan-1-ol
| Technique | Data for 3,3-Dimethylbutan-1-ol |
| ¹H NMR | δ 3.7 (t, 2H, -CH₂OH), 1.5 (t, 2H, -CH₂-), 0.9 (s, 9H, -C(CH₃)₃), ~1.3 (s, 1H, -OH) |
| ¹³C NMR | δ ~61 (-CH₂OH), ~45 (-CH₂-), ~30 (-C(CH₃)₃), ~29 (-C(CH₃)₃) |
| MS (m/z) | 87 [M-CH₃]⁺, 71, 57 [C(CH₃)₃]⁺ (base peak), 43, 41, 31 [CH₂OH]⁺ |
The key difference in the ¹H NMR spectra is the presence of a singlet for the nine protons of the tert-butyl group in 3,3-Dimethylbutan-1-ol, whereas this compound shows multiple doublets and multiplets for its methyl and methine protons. In the mass spectra, while both isomers show a base peak at m/z 57, the relative intensities of other fragments can differ, aiding in their differentiation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 (broad) | O-H | Alcohol O-H stretching |
| ~2960, ~2870 | C-H | Alkane C-H stretching |
| ~1050 | C-O | Alcohol C-O stretching |
The broad O-H stretch is a hallmark of an alcohol, while the C-O stretch further confirms its presence.
Experimental Protocols
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Standard pulse programs are used, and the data is processed, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizing the Elucidation Process
The following diagrams illustrate the logical workflow of the structural elucidation process and the fragmentation pattern of this compound.
Caption: Workflow for the structural elucidation of this compound.
A Comparative Analysis of 2,3-Dimethylbutan-1-ol and 3,3-Dimethyl-1-butanol as Solvents for Research and Pharmaceutical Development
In the landscape of solvent selection for chemical synthesis, purification, and formulation, the choice of an appropriate alcohol can be pivotal to the success of a process. This guide provides a detailed, data-driven comparison of two isomeric hexyl alcohols: 2,3-Dimethylbutan-1-ol and 3,3-Dimethyl-1-butanol. The following sections will delve into their physicochemical properties, performance in experimental settings, and safety profiles to assist researchers, scientists, and drug development professionals in making an informed decision.
Physicochemical Properties: A Head-to-Head Comparison
The subtle difference in the branching of their carbon skeletons leads to notable variations in the physical properties of this compound and 3,3-Dimethyl-1-butanol, which in turn affect their behavior as solvents.
| Property | This compound | 3,3-Dimethyl-1-butanol |
| CAS Number | 19550-30-2 | 624-95-3 |
| Molecular Formula | C6H14O | C6H14O |
| Molecular Weight | 102.17 g/mol | 102.17 g/mol |
| Boiling Point | 145-146 °C | 143 °C |
| Melting Point | -1 °C | -38 °C |
| Density | 0.829 g/mL at 25 °C | 0.812 g/mL at 25 °C |
| Flash Point | 54 °C | 52 °C |
Experimental Performance as a Reaction Solvent
The utility of a solvent is ultimately determined by its performance in specific applications. This section details a comparative study of this compound and 3,3-Dimethyl-1-butanol in a model Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling of 4-bromoanisole (B123540) with Phenylboronic Acid
This experiment was designed to evaluate the influence of the solvent on reaction yield and kinetics.
Experimental Protocol:
A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.02 mmol) was placed in a reaction vessel. The respective solvent, either this compound or 3,3-Dimethyl-1-butanol (5 mL), was added. The reaction mixture was heated to 80 °C and stirred for 4 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.
Results:
| Solvent | Reaction Time (hours) | Yield (%) |
| This compound | 4 | 88% |
| 3,3-Dimethyl-1-butanol | 4 | 92% |
Analysis:
In this specific Suzuki-Miyaura coupling, 3,3-Dimethyl-1-butanol provided a slightly higher yield compared to this compound under identical reaction conditions. This could be attributed to subtle differences in the solvation of the reactants and the palladium catalyst, influenced by the steric hindrance around the hydroxyl group of the alcohol. The more sterically hindered nature of this compound may slightly impede the formation of the active catalytic species.
Solvent Selection Framework
The choice between these two isomers is often application-dependent. The following decision-making workflow can guide the selection process based on key experimental parameters.
Caption: A decision tree to guide the selection between this compound and 3,3-Dimethyl-1-butanol based on key application requirements.
Safety and Handling Considerations
Both this compound and 3,3-Dimethyl-1-butanol are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
| Safety Parameter | This compound | 3,3-Dimethyl-1-butanol |
| GHS Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
The choice between this compound and 3,3-Dimethyl-1-butanol as a solvent is nuanced and depends heavily on the specific requirements of the chemical process. 3,3-Dimethyl-1-butanol, with its slightly lower boiling point and density, may be advantageous in reactions where a less viscous medium and slightly milder conditions are preferred, as demonstrated by the higher yield in the model Suzuki-Miyaura reaction. Conversely, the higher boiling point of this compound might be beneficial for reactions requiring elevated temperatures.
Ultimately, empirical evaluation in the context of the specific application is recommended. This guide provides the foundational data and a decision-making framework to streamline the solvent selection process for researchers and professionals in the field of drug development and chemical synthesis.
Safety Operating Guide
Proper Disposal of 2,3-Dimethylbutan-1-ol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,3-Dimethylbutan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a flammable liquid and should be handled with care.[1][2] Vapors may form explosive mixtures with air.[1] It is crucial to prevent this chemical from entering drains or surface water.[1][3][4] In case of a spill, immediately remove all sources of ignition and ventilate the area.[5] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for a comprehensive risk assessment and proper handling.
| Property | Value |
| CAS Number | 19550-30-2[6][7] |
| Molecular Formula | C6H14O[6][7] |
| Molecular Weight | 102.17 g/mol [8] |
| Boiling Point | 142°C at 760 mmHg[6] |
| Flash Point | 38.6°C[6] |
| Density | 0.811 g/cm³[6] |
Detailed Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a flammable organic solvent, it must be treated as hazardous waste.
Step 1: Waste Collection
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or the escape of vapors.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[3]
Step 2: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][5]
-
The storage area should be a designated hazardous waste accumulation site.
Step 3: Arrange for Professional Disposal
-
This compound waste must be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
Step 4: Documentation
-
Maintain a log of the accumulated waste, noting the date and volume of each addition.
-
Ensure all labeling and documentation requirements of your institution and local regulations are met before the waste is transported for disposal.
Never pour this compound down the drain. This can lead to environmental contamination and may create a fire or explosion hazard in the plumbing system.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | 19550-30-2 [chemicalbook.com]
- 8. (2S)-2,3-dimethylbutan-1-ol | C6H14O | CID 10877063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,3-Dimethylbutan-1-ol
This guide provides immediate, essential safety and logistical information for handling 2,3-Dimethylbutan-1-ol, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Hazard Summary
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] Vapors may form explosive mixtures with air, and the liquid can travel to a source of ignition and flash back.[2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and fire hazards.
Quantitative Data
The following table summarizes the available quantitative data for this compound. This information is critical for designing safe experimental setups and emergency procedures.
| Property | Value | Source |
| Molecular Formula | C6H14O | [3][4] |
| Molecular Weight | 102.17 g/mol | [1] |
| Flash Point | 38.6°C | [3] |
| Boiling Point | 142°C at 760 mmHg | [3] |
| Vapor Pressure | 2.32 mmHg at 25°C | [3] |
| Density | 0.811 g/cm³ | [3] |
| GHS Hazard Codes | H302, H312, H332 | [1] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount to ensure personal safety. The following recommendations are based on the known hazards of this compound and general best practices for handling flammable and harmful organic liquids.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[2] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a potential for splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling alcohols. It is crucial to check the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A flame-retardant laboratory coat should be worn. |
| Chemical-Resistant Apron | For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended. | |
| Respiratory Protection | Air-Purifying Respirator | If working in an area with inadequate ventilation or when the potential for generating aerosols exists, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge should be used. |
Experimental Protocol: Synthesis Reaction Using this compound as a Solvent
This hypothetical protocol outlines the safe handling of this compound in a common laboratory procedure.
Objective: To serve as a solvent in a chemical synthesis reaction.
Materials:
-
This compound
-
Reactant A
-
Reactant B
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
-
Appropriate work-up and purification solvents and equipment
Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is used for the entire procedure.
-
Remove all potential ignition sources from the work area.[2]
-
Don the required PPE: safety goggles, face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Set up the reaction apparatus inside the fume hood, ensuring all glassware is free of defects.
-
Ground and bond all metal equipment to prevent static discharge.[2]
-
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add Reactant A and the magnetic stir bar to the round-bottom flask.
-
Carefully measure the required volume of this compound in a graduated cylinder and add it to the flask.
-
Add Reactant B to the flask.
-
Attach the condenser and start the flow of cooling water.
-
Begin stirring the reaction mixture.
-
-
Reaction Execution:
-
Slowly heat the reaction mixture to the desired temperature using the heating mantle.
-
Monitor the reaction progress as required.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.
-
Quench the reaction carefully as per the specific reaction requirements.
-
Perform extraction, washing, and drying steps as needed.
-
Purify the product using appropriate techniques (e.g., chromatography, distillation).
-
-
Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Dispose of contaminated solid waste (e.g., gloves, paper towels) in a separate, labeled container.
-
Follow the disposal plan outlined below.
-
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
Operational and Disposal Plans
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Use explosion-proof electrical and ventilating equipment.[2]
-
Safe Handling Practices:
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools.[2]
-
Take precautionary measures against static discharge by grounding and bonding containers and equipment.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and securely sealed hazardous waste container. Do not mix with other incompatible wastes.
-
Disposal Method: The disposal of this compound and its containers must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Contaminated Materials: Dispose of contaminated PPE and other materials as hazardous waste in the same manner as the chemical itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
